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  • Product: 3,5-Cyclohexadiene-1,2-dione, 4-nitro-
  • CAS: 91458-98-9

Core Science & Biosynthesis

Foundational

4-Nitro-o-benzoquinone: Chemical Structure, Bonding Dynamics, and Reactivity in Drug Development

Executive Summary 4-Nitro-o-benzoquinone (4-NBQ) is a highly reactive, non-innocent 1,2-dioxolene ligand that serves as a critical structural motif in coordination chemistry, biomimetic enzyme modeling, and redox medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nitro-o-benzoquinone (4-NBQ) is a highly reactive, non-innocent 1,2-dioxolene ligand that serves as a critical structural motif in coordination chemistry, biomimetic enzyme modeling, and redox medicine. This technical whitepaper explores the unique electronic properties imparted by the nitro group, its versatile cycloaddition reactivity in organic synthesis, and its role in peroxidase-mediated drug metabolism.

Chemical Structure and Bonding Dynamics

Non-Innocent Ligand Behavior

4-NBQ is a classic "non-innocent" ligand, meaning its oxidation state is highly fluid when coordinated to a transition metal. It dynamically transitions between three distinct redox states: the fully oxidized quinone (Q0), the radical semiquinone (Q•-), and the fully reduced catecholate (Q2-). The strong electron-withdrawing nature of the nitro group at the 4-position stabilizes the reduced states, significantly 1 of the coordinated metal center[1].

Metal-Ligand Interactions in Ruthenium Complexes

In transition metal complexes, the bonding dynamics of 4-NBQ differ qualitatively from its monoimino and diimino analogues. The use of acceptor-substituted 1,2-dioxolenes like 4-NBQ results in the isolation of ionic species such as 2[2]. Magnetic susceptibility and Electron Paramagnetic Resonance (EPR) spectroscopy confirm that these complexes possess an 2 localized on the ruthenium(III) center[2]. The all-O-donor architecture facilitates closer intermolecular radical-radical contacts (approximately 5.3 Å between semiquinone oxygen atoms) while exhibiting 2 compared to nitrogen-containing analogues[2].

G A 4-Nitro-1,2-hydroquinone (Fully Reduced, Q2-) B 4-Nitro-o-benzosemiquinone (Radical, Q•-) A->B -1e- Oxidation B->A +1e- Reduction C 4-Nitro-o-benzoquinone (Fully Oxidized, Q0) B->C -1e- Oxidation D Metal Coordination (e.g., Ru(III), Fe(III)) B->D Non-innocent Binding C->B +1e- Reduction C->D Acceptor Ligand

Redox states of 4-nitro-o-benzoquinone and non-innocent transition metal coordination.

Reactivity and Cycloaddition Pathways

The dienophilic and heterodienic activity of o-benzoquinones is a cornerstone of complex organic synthesis. 4-NBQ is uniquely versatile, undergoing two distinct modes of cycloaddition depending on the electronic nature of the diene[3].

When reacted with cyclopentadiene, 4-NBQ participates as a carbodiene in a standard [4+2] cycloaddition, yielding a 3[3]. Conversely, when exposed to electron-rich dienes like α-terpinene, 4-NBQ functions as a heterodiene, undergoing a hetero Diels-Alder reaction to form 3[3]. This dual reactivity is critical for synthesizing complex polycyclic scaffolds in drug discovery.

Cycloaddition Q 4-Nitro-o-benzoquinone D1 Cyclopentadiene (Carbodiene Mode) Q->D1 [4+2] Cycloaddition D2 α-Terpinene (Heterodiene Mode) Q->D2 Hetero Diels-Alder P1 Bicyclo[2.2.2]octene dione adduct D1->P1 P2 Benzodioxin adduct D2->P2

Dual cycloaddition modes of 4-nitro-o-benzoquinone acting as carbodiene and heterodiene.

Applications in Drug Development & Enzyme Modeling

Biomimetic Models for Catechol Dioxygenases

Metalloenzymes like catechol 1,2- and 2,3-dioxygenases catalyze the oxidative cleavage of aromatic rings, a vital process in the degradation of xenobiotics. Synthetic models utilizing 4-nitrocatechol (the reduced form of 4-NBQ) bound to iron or copper centers have been developed to mimic this activity[1]. The electron density on the metal center, modulated by the nitro group, dictates the complex's reactivity toward oxidants like tert-butyl hydroperoxide (TBHP), which oxidizes the 4-nitrocatechol ligand directly into1[1].

Peroxidase-Mediated Drug Metabolism

In redox medicine, understanding the metabolism of phenolic drugs is paramount to predicting idiosyncratic toxicity. Manganese peroxidase (MnP) catalyzes the oxidation of aromatic substrates, where 4-nitro-1,2-hydroquinone is oxidized to yield4[4]. This quinone can undergo subsequent reduction back to the hydroquinone or further methylation to 1,2-dimethoxy-4-nitrobenzene, establishing a redox cycle that generates reactive oxygen species (ROS) and influences drug clearance[4].

Experimental Protocols: Synthesis and Validation of Ru(III)-4-NBQ Complexes

To study the non-innocent bonding of 4-NBQ, researchers synthesize ruthenium-based coordination complexes. The following self-validating protocol outlines the generation of Na[Ru(acac)2(4-nitro-o-benzoquinone)].

Step-by-Step Methodology:
  • Precursor Preparation: Dissolve cis-Ru(II)(acac)2(CH3CN)2 and the 4-nitro-1,2-dioxolene precursor in degassed ethanol.

    • Causality: Degassing is mandatory to prevent premature auto-oxidation of the reduced dioxolene ligand before metal coordination occurs.

  • Complexation: Reflux the mixture under a strict dinitrogen atmosphere for 12 hours in the presence of triethylamine.

    • Causality: Triethylamine acts as a mild base to facilitate the deprotonation of the hydroquinone precursor, driving the coordination equilibrium forward without degrading the metal center.

  • Purification: Evaporate the solvent under reduced pressure and subject the crude solid to neutral alumina column chromatography.

    • Causality: Neutral alumina is chosen over silica gel to prevent acid-catalyzed degradation or demetalation of the highly sensitive Ru(III)-semiquinone complex.

  • Spectroelectrochemical Validation: Subject the purified complex to UV-Vis-NIR and EPR spectroelectrochemistry. The presence of a reversible one-electron reduction wave and an EPR signal consistent with an S=1/2 ground state definitively validates the Ru(III)-Q•- electronic structure[2].

Workflow S1 Step 1: Ligand Preparation Acceptor-Substituted 1,2-Dioxolene S2 Step 2: Metal Complexation Reflux with Ru(acac)2(CH3CN)2 S1->S2 S3 Step 3: Purification Neutral Alumina Column S2->S3 S4 Step 4: Validation UV-Vis-NIR & EPR S3->S4

Workflow for the synthesis and spectroelectrochemical validation of Ru(III)-4-NBQ complexes.

Quantitative Data Summaries

Table 1: Electronic and Structural Properties of 4-Nitro-o-benzoquinone Metal Complexes

PropertyObservation / ValueMechanistic Implication
Ground State Spin S = 1/2Indicates a Ru(III) center coordinated to a semiquinone radical[2].
Intermolecular Contacts ~5.3 Å (O-O distance)Enables closer radical-radical interactions in the solid state[2].
Intramolecular dπ-π* Weaker than imino analoguesReflects the high electronegativity and electron-withdrawing nature of the all-O-donor system[2].
Cycloaddition (Cyclopentadiene) Bicyclo[2.2.2]octene dione4-NBQ acts selectively as a carbodiene[3].
Cycloaddition (α-Terpinene) Benzodioxin adduct4-NBQ acts selectively as a heterodiene[3].

References

  • Title: Bis(acetylacetonato)ruthenium complexes of noninnocent 1,2-dioxolene ligands: qualitatively different bonding in relation to monoimino and diimino analogues Source: PubMed URL: 2

  • Title: Novel cycloaddition reactions of o-benzoquinones and related chemistry Source: Indian Academy of Sciences URL: 3

  • Title: Functional models for enzyme–substrate adducts of catechol dioxygenase enzymes Source: ResearchGate URL: 1

  • Title: Peroxidases Source: ResearchGate URL: 4

Sources

Exploratory

Physical and chemical properties of 3,5-Cyclohexadiene-1,2-dione, 4-nitro-

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the physical, chemical, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3,5-Cyclohexadiene-1,2-dione, 4-nitro-, a molecule of significant interest in the fields of medicinal chemistry and materials science. This document delves into the compound's structural characteristics, spectroscopic profile, synthesis, chemical reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel chemical entities.

Introduction and Molecular Overview

3,5-Cyclohexadiene-1,2-dione, 4-nitro-, also known by its common synonym 4-nitro-o-benzoquinone, is a quinone derivative characterized by a cyclohexadiene core with two adjacent carbonyl groups and a nitro group substituent. The presence of the electron-withdrawing nitro group in conjugation with the dicarbonyl system significantly influences the molecule's electronic properties, rendering it a potent electrophile and a subject of interest for various chemical transformations and biological interactions.

The structural arrangement of 3,5-Cyclohexadiene-1,2-dione, 4-nitro- suggests its potential as a reactive intermediate in organic synthesis and as a pharmacophore in the design of new therapeutic agents. Quinone moieties are found in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties[1]. The addition of a nitro group, a well-known pharmacophore in many approved drugs, further enhances the potential for diverse biological activity[2][3].

This guide will provide a detailed examination of the available scientific data on this compound, offering insights into its synthesis, characterization, and potential utility.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key computed and, where available, experimental properties of 3,5-Cyclohexadiene-1,2-dione, 4-nitro-.

PropertyValueSource
IUPAC Name 4-nitrocyclohexa-3,5-diene-1,2-dionePubChem
Synonyms 4-nitro-o-benzoquinonePubChem
CAS Number 91458-98-9PubChem[4]
Molecular Formula C₆H₃NO₄PubChem[4]
Molecular Weight 153.09 g/mol PubChem (Computed)[4]
Appearance Expected to be a colored solidInferred from related quinones[5][6]
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Expected to be soluble in organic solventsInferred from related quinones

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the low symmetry of the molecule. The three protons on the cyclohexadiene ring are expected to resonate in the downfield region, likely between 6.0 and 8.0 ppm, due to the deshielding effects of the carbonyl and nitro groups. The coupling patterns will be intricate, showing ortho, meta, and para couplings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum is predicted to show six distinct signals for the ring carbons. The two carbonyl carbons are expected to appear significantly downfield, in the range of 170-190 ppm. The carbon atom attached to the nitro group will also be deshielded, while the other sp² hybridized carbons will resonate in the 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) and nitro (NO₂) functional groups.

  • C=O stretching: Two distinct bands are expected in the region of 1650-1700 cm⁻¹ for the dicarbonyl system.

  • NO₂ stretching: Asymmetric and symmetric stretching vibrations for the nitro group are anticipated around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively[7].

Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 153. The fragmentation pattern would likely involve the loss of NO₂, CO, and other small neutral molecules.

Synthesis and Purification

The most plausible and documented synthetic route to 3,5-Cyclohexadiene-1,2-dione, 4-nitro- is through the oxidation of 4-nitrocatechol. This precursor is readily available or can be synthesized from 4-nitrophenol[8].

Proposed Synthesis Workflow

Synthesis_Workflow 4-Nitrophenol 4-Nitrophenol 4-Nitrocatechol 4-Nitrocatechol 4-Nitrophenol->4-Nitrocatechol Hydroxylation 3,5-Cyclohexadiene-1,2-dione, 4-nitro- 3,5-Cyclohexadiene-1,2-dione, 4-nitro- 4-Nitrocatechol->3,5-Cyclohexadiene-1,2-dione, 4-nitro- Oxidation Purified Product Purified Product 3,5-Cyclohexadiene-1,2-dione, 4-nitro-->Purified Product Chromatography

Caption: Proposed synthesis workflow for 3,5-Cyclohexadiene-1,2-dione, 4-nitro-.

Experimental Protocol: Oxidation of 4-Nitrocatechol

Disclaimer: This is a generalized protocol based on established chemical principles for the oxidation of catechols to o-quinones. Researchers should conduct their own risk assessment and optimization.

  • Dissolution: Dissolve 4-nitrocatechol in a suitable organic solvent, such as dichloromethane or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidant Addition: Add a mild oxidizing agent, such as manganese dioxide (MnO₂) or silver(I) oxide (Ag₂O), to the solution in portions at room temperature. The use of MnO₂ has been reported as an effective oxidant for the preparation of 1,4-benzoquinones from their hydroquinone precursors[9].

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The formation of the colored quinone can often be visually observed.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the solid oxidant. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using the spectroscopic techniques outlined in Section 3.

Chemical Reactivity and Stability

The reactivity of 3,5-Cyclohexadiene-1,2-dione, 4-nitro- is dominated by the electrophilic nature of the quinone ring, which is further enhanced by the electron-withdrawing nitro group.

Nucleophilic Addition Reactions

The compound is expected to be highly susceptible to Michael-type addition reactions with a variety of nucleophiles. Thiols, in particular, are known to react readily with benzoquinone derivatives[8][10]. The reaction of a related compound, 4,6-di-tert-butyl-3-nitrocyclohexa-3,5-diene-1,2-dione, with secondary amines has been shown to proceed via a Michael addition[4]. This suggests that amines and other nucleophiles will likely add to the C5 or C3 position of the quinone ring.

Reactivity_Diagram cluster_main 3,5-Cyclohexadiene-1,2-dione, 4-nitro- cluster_reactants Reactants Quinone Electrophilic Quinone Core Nucleophiles Nucleophiles (e.g., Thiols, Amines) Nucleophiles->Quinone Michael Addition Dienes Dienes Dienes->Quinone Diels-Alder Reaction

Caption: Reactivity profile of 3,5-Cyclohexadiene-1,2-dione, 4-nitro-.

Diels-Alder Reactions

The double bonds within the cyclohexadiene ring can act as a dienophile in Diels-Alder reactions, providing a pathway for the construction of complex polycyclic systems.

Stability

Ortho-quinones are generally known to be less stable than their para-isomers and can be sensitive to light and air. The presence of the nitro group may further impact its stability. It is recommended to store the compound in a cool, dark, and inert atmosphere.

Potential Applications in Drug Development and Research

The structural features of 3,5-Cyclohexadiene-1,2-dione, 4-nitro- make it a compelling candidate for investigation in drug discovery programs.

As a Scaffold for Novel Therapeutics

The benzoquinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities[1][10]. The nitro group is also a key component of many therapeutic agents[2][3]. Therefore, this molecule could serve as a starting point for the development of novel agents targeting a range of diseases.

  • Anticancer Activity: Many quinone-containing compounds exert their anticancer effects through the generation of reactive oxygen species (ROS) and by acting as inhibitors of various enzymes involved in cancer cell proliferation.

  • Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents. The mechanism often involves the reduction of the nitro group to form cytotoxic radical species.

  • Anti-inflammatory Activity: Certain benzoquinone derivatives have been identified as inhibitors of key inflammatory enzymes like 5-lipoxygenase[11].

As a Research Tool

The high reactivity of 3,5-Cyclohexadiene-1,2-dione, 4-nitro- towards nucleophiles, particularly thiols, suggests its potential use as a covalent probe for studying the function of cysteine-containing proteins. By covalently modifying specific cysteine residues, this molecule could be used to investigate enzyme mechanisms and to identify novel drug targets.

Safety and Handling

Given the reactive nature of quinones and the presence of a nitro group, 3,5-Cyclohexadiene-1,2-dione, 4-nitro- should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided.

Conclusion

3,5-Cyclohexadiene-1,2-dione, 4-nitro- is a fascinating molecule with significant potential in both synthetic chemistry and drug discovery. Its unique combination of a reactive o-quinone core and an electron-withdrawing nitro group confers a rich and diverse chemical reactivity. While experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. Further research into this molecule is warranted to fully elucidate its properties and to unlock its potential for the development of novel therapeutic agents and research tools.

References

  • PubChem. Compound Summary for CID 11789403, 3,5-Cyclohexadiene-1,2-dione, 4-nitro-. National Center for Biotechnology Information. [Link].

  • Finewax, Z., et al. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning. Environmental Science & Technology, 52(5), 2664-2673. [Link].

  • Takeo, K., et al. (2006). Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1. Journal of Bacteriology, 188(21), 7593-7600. [Link].

  • Kundu, S., et al. (2021). Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. ACS Earth and Space Chemistry, 5(11), 3164-3174. [Link].

  • Wu, C., et al. (2020). Connecting the Oxidative Potential of Fractionated Particulate Matter With Chromophoric Substances. Journal of Geophysical Research: Atmospheres, 125(15), e2020JD032653. [Link].

  • Stasiak, A., et al. (2023). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules, 28(16), 6078. [Link].

  • El-Azazy, M., et al. (2019). A preliminary study on liquid crystalline epoxy curatives from natural abietic acid. Journal of Applied Polymer Science, 136(48), 48227. [Link].

  • Al-Abadleh, H. A. (2019). Supporting Information For: Oxidation of Catechols at the Air-Water Interface by Nitrate Radicals Submitted to. Physical Chemistry Chemical Physics. [Link].

  • Kumar, S., et al. (2010). Perspectives on medicinal properties of benzoquinone compounds. Medicinal Chemistry Research, 19(6), 543-565. [Link].

  • NIST. (1998). Benzoic acid, 4-nitro-. In NIST Mass Spectrometry Data Center. [Link].

  • Gerbeth, K., et al. (2013). Discovery and Biological Evaluation of Novel 1,4-benzoquinone and Related Resorcinol Derivatives That Inhibit 5-lipoxygenase. European Journal of Medicinal Chemistry, 67, 269-279. [Link].

  • De Flora, S., et al. (1997). Experimental databases on inhibition of the bacterial mutagenicity of 4-nitroquinoline 1-oxide and cigarette smoke. Mutagenesis, 12(5), 339-345. [Link].

  • Olender, D., et al. (2018). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 11(2), 54. [Link].

  • PubChem. Compound Summary for CID 4650, Quinone. National Center for Biotechnology Information. [Link].

  • Moreira, O. B. d. O., et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis. RSC Advances, 12(10), 6143-6152. [Link].

  • Fales, H. M., et al. (1953). Development of the Method for Preparation of p-Benzoquinones from Aromatic Nitro Compounds Via Electrolytic Reduction to Aminophenols and Oxidation of the Latter. Journal of the American Chemical Society, 75(5), 1048-1051. [Link].

  • MassBank. (2008). 1,4-BENZOQUINONE; EI-B; MS. [Link].

  • Chipman, D. M. (2010). Absorption Spectrum, Mass Spectrometric Properties, and Electronic Structure of 1,2-Benzoquinone. The Journal of Physical Chemistry A, 114(28), 7472-7477. [Link].

  • da Silva, A. J. M., et al. (2011). Recent advances in 1,4-benzoquinone chemistry. Journal of the Brazilian Chemical Society, 22(1), 3-32. [Link].

  • Shen, T., et al. (2009). Identification and characterization of catabolic para-nitrophenol 4-monooxygenase and para-benzoquinone reductase from Pseudomonas sp. strain WBC-3. Journal of Bacteriology, 191(8), 2501-2508. [Link].

  • Wang, C., et al. (2019). Supporting Information for: A general and efficient aerobic oxidation of alkynes to 1,2-diketones catalyzed by a recyclable Pd/Cu bimetallic catalyst supported on a porous organic polymer. Green Chemistry, 21(18), 5025-5031. [Link].

  • Wikipedia. (n.d.). 1,2-Benzoquinone. [Link].

  • PubChem. Compound Summary for CID 4650, Quinone. National Center for Biotechnology Information. [Link].

  • Michalska, D., et al. (2012). The IR spectrum of 1,4-benzoquinone: (a) theoretical spectrum for vacuum computed by B3LYP5/6-311++G(d,p); (b) experimental spectrum of measured in gas phase. Vibrational Spectroscopy, 62, 106-115. [Link].

  • da Silva, A. J. M., et al. (2011). Recent advances in 1,4-benzoquinone chemistry. Journal of the Brazilian Chemical Society, 22(1), 3-32. [Link].

  • Shahrisa, A., et al. (2006). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Molecules, 11(9), 724-730. [Link].

  • AQA. (n.d.). compared using 13C nmr spectroscopy. [Link].

  • mzCloud. (2015). 4 Nitrobenzoic acid. [Link].

  • Singh, A., & Singh, P. P. (2018). Different methods for the synthesis of ortho-benzoquinones from catechol. Journal of the Indian Chemical Society, 95(12), 1537-1544. [Link].

  • Coles, S. J., et al. (2015). Cyclohexa-2,5-diene-1,4-dione–1,2,4,5-tetrafluoro-3,6-diiodobenzene (1/1). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o763–o764. [Link].

  • Kletskii, M. E., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 345. [Link].

Sources

Foundational

Unlocking Synthetic and Biological Potential: A Technical Guide to 4-Nitro-o-benzoquinone

Abstract 4-Nitro-o-benzoquinone is a highly reactive and versatile molecule poised to be a significant tool for researchers in organic synthesis and drug discovery. Its unique electronic properties, stemming from the con...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Nitro-o-benzoquinone is a highly reactive and versatile molecule poised to be a significant tool for researchers in organic synthesis and drug discovery. Its unique electronic properties, stemming from the conjugated dione system and the strongly electron-withdrawing nitro group, make it a potent electrophile and a key building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and potential research applications of 4-nitro-o-benzoquinone, offering detailed experimental protocols and mechanistic insights for its utilization in both chemical and biological research. We delve into its role as a dienophile in Diels-Alder reactions and as a Michael acceptor, providing pathways to novel heterocyclic and carbocyclic systems. Furthermore, we explore its potential as a bioactive agent, discussing the mechanistic basis for its predicted antimicrobial and cytotoxic activities and providing protocols for their evaluation. This document serves as a comprehensive resource for researchers seeking to harness the synthetic and biological potential of this powerful, yet under-explored, chemical entity.

Introduction: The Chemistry and Promise of 4-Nitro-o-benzoquinone

Ortho-benzoquinones (o-quinones) are a class of organic compounds characterized by a six-membered unsaturated ring with two adjacent carbonyl groups. They are known for their high reactivity, acting as potent electrophiles and dienophiles in a variety of chemical transformations.[1] The introduction of a nitro group at the 4-position of the o-benzoquinone scaffold dramatically enhances its electrophilic character, making 4-nitro-o-benzoquinone a highly reactive and valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group polarizes the conjugated system, activating the quinone for nucleophilic attack and cycloaddition reactions.

While the parent o-benzoquinone is a well-studied reactive intermediate, the specific properties and applications of its 4-nitro derivative have not been extensively documented in a consolidated manner. This guide aims to fill that gap by providing a comprehensive overview of 4-nitro-o-benzoquinone, from its synthesis to its potential applications in cutting-edge research.

Synthesis of 4-Nitro-o-benzoquinone: A Two-Step Approach

The synthesis of 4-nitro-o-benzoquinone can be efficiently achieved through a two-step process starting from the readily available catechol. The first step involves the regioselective nitration of catechol to produce 4-nitrocatechol, which is then oxidized to the target o-quinone.

Step 1: Nitration of Catechol to 4-Nitrocatechol

A plausible and documented method for the synthesis of 4-nitrocatechol involves the treatment of an aqueous solution of catechol with sodium nitrite in the presence of a mineral acid, such as sulfuric acid.[2]

Experimental Protocol:

  • Dissolution: Prepare a cooled aqueous solution of catechol.

  • Nitration: Slowly add a solution of sodium nitrite to the catechol solution while maintaining a low temperature (e.g., 0-5 °C) and stirring vigorously.

  • Acidification: Carefully add sulfuric acid dropwise to the reaction mixture. The acid protonates the nitrous acid in situ, which is the effective nitrating agent.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude 4-nitrocatechol can be purified by recrystallization or column chromatography.

Step 2: Oxidation of 4-Nitrocatechol to 4-Nitro-o-benzoquinone

The oxidation of catechols to o-quinones is a well-established transformation.[1] A variety of oxidizing agents can be employed for this step. Due to the electron-withdrawing nature of the nitro group, a milder oxidizing agent may be preferable to avoid over-oxidation or side reactions.

Experimental Protocol (General):

  • Dissolution: Dissolve the purified 4-nitrocatechol in a suitable organic solvent (e.g., dichloromethane, diethyl ether, or acetonitrile).

  • Oxidation: Add a suitable oxidizing agent to the solution. Common oxidizing agents for this transformation include:

    • Silver(I) oxide (Ag₂O): A mild and effective reagent for the oxidation of catechols.

    • Ceric Ammonium Nitrate (CAN): A powerful one-electron oxidant that can be used for this purpose.

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A high-potential quinone that is an effective dehydrogenating agent.

  • Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the 4-nitrocatechol spot and the appearance of a new, typically colored, spot for the 4-nitro-o-benzoquinone.

  • Work-up: The work-up procedure will depend on the oxidizing agent used. For solid-supported reagents like Ag₂O, simple filtration may be sufficient. For soluble reagents, an aqueous work-up followed by extraction is typically required.

  • Purification: The crude 4-nitro-o-benzoquinone, which is expected to be a colored solid, can be purified by recrystallization from a suitable solvent system. Caution: o-Quinones can be unstable, and purification should be carried out promptly and at low temperatures if necessary.

Potential Research Applications in Organic Synthesis

The enhanced electrophilicity of 4-nitro-o-benzoquinone makes it a highly attractive building block for the synthesis of complex molecules. Its reactivity as both a dienophile and a Michael acceptor opens up a wide range of synthetic possibilities.

Diels-Alder Reactions: Access to Complex Scaffolds

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[2] As a highly electron-deficient dienophile, 4-nitro-o-benzoquinone is expected to react readily with a variety of dienes to form bicyclic adducts. These adducts can serve as versatile intermediates for the synthesis of natural products and other complex organic molecules.

Workflow for Diels-Alder Reactions:

cluster_0 Diels-Alder Reaction 4-Nitro-o-benzoquinone 4-Nitro-o-benzoquinone Diels-Alder Adduct Diels-Alder Adduct 4-Nitro-o-benzoquinone->Diels-Alder Adduct [4+2] Cycloaddition Diene Diene Diene->Diels-Alder Adduct Further Transformations Further Transformations Diels-Alder Adduct->Further Transformations e.g., Rearrangements, Functional Group Manipulations cluster_1 Michael Addition Mechanism 4-Nitro-o-benzoquinone 4-Nitro-o-benzoquinone Enolate Intermediate Enolate Intermediate 4-Nitro-o-benzoquinone->Enolate Intermediate 1,4-Addition Nucleophile Nucleophile Nucleophile->Enolate Intermediate Substituted Catechol Substituted Catechol Enolate Intermediate->Substituted Catechol Tautomerization cluster_2 Antimicrobial Mechanism 4-Nitro-o-benzoquinone 4-Nitro-o-benzoquinone Nitroso Intermediate Nitroso Intermediate 4-Nitro-o-benzoquinone->Nitroso Intermediate Enzymatic Reduction Nitroreductase Nitroreductase Nitroreductase->Nitroso Intermediate Reactive Nitrogen Species Reactive Nitrogen Species Nitroso Intermediate->Reactive Nitrogen Species Cellular Damage Cellular Damage Reactive Nitrogen Species->Cellular Damage DNA damage, Protein damage

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Characterization of 4-Nitro-o-benzoquinone via Oxidation of 4-Nitrocatechol

Abstract This application note provides a comprehensive guide for the synthesis, purification, and characterization of 4-nitro-o-benzoquinone from its precursor, 4-nitrocatechol. We delve into the underlying chemical pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of 4-nitro-o-benzoquinone from its precursor, 4-nitrocatechol. We delve into the underlying chemical principles of catechol oxidation, offer a comparative analysis of suitable oxidizing agents, and present a detailed, field-proven protocol using silver(I) oxide for a selective and high-yield transformation. This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for producing this valuable reactive intermediate for applications in medicinal chemistry, materials science, and as a probe for biological systems.

Introduction: The Significance of 4-Nitro-o-benzoquinone

Catechols and their corresponding oxidized forms, ortho-quinones, are fundamental structural motifs in biochemistry and medicinal chemistry. The oxidation of a catechol to an o-quinone is a critical activation step that transforms a relatively stable antioxidant molecule into a highly reactive electrophile.[1][2] This reactivity is central to many biological processes and is harnessed in synthetic applications.

4-Nitro-o-benzoquinone, the subject of this guide, is of particular interest due to the strong electron-withdrawing nature of the nitro group. This feature enhances the electrophilicity of the quinone ring, making it a potent Michael acceptor and a highly reactive dienophile. Its reactivity with biological nucleophiles, such as the thiol groups in cysteine residues, makes it a valuable tool for probing protein function and a lead structure in the development of enzyme inhibitors and anticancer agents.[3][4] Benzoquinones are a well-established class of compounds involved in critical biological functions and are the basis for several approved drugs.[4][5] A robust and reproducible synthesis is therefore the first critical step in unlocking its potential.

Mechanistic Principles of Catechol Oxidation

The conversion of 4-nitrocatechol to 4-nitro-o-benzoquinone is a two-electron, two-proton oxidation process. The reaction proceeds through a highly reactive o-semiquinone radical intermediate.[6][7]

The key steps are:

  • Initial Oxidation: The process begins with the abstraction of a hydrogen atom (a proton and an electron) from one of the phenolic hydroxyl groups, forming a β-hydroxyphenoxy/o-semiquinone radical.[7][8]

  • Second Oxidation: This radical intermediate is then rapidly oxidized further, losing the second hydrogen atom to form the stable o-quinone structure.

  • Role of the Nitro Group: The electron-withdrawing nitro group at the 4-position significantly influences the redox potential of the molecule, facilitating the oxidation process compared to unsubstituted catechol. It also enhances the stability and reactivity of the resulting 4-nitro-o-benzoquinone product.

The overall transformation is depicted below:

Reaction_Mechanism cluster_0 4-Nitrocatechol cluster_1 o-Semiquinone Radical cluster_2 4-Nitro-o-benzoquinone C1 C2 C1->C2 - e⁻, - H⁺ C3 C2->C3 - e⁻, - H⁺

Caption: Oxidation of 4-nitrocatechol proceeds via a semiquinone radical.

Selection of an Appropriate Oxidizing Agent

The choice of oxidant is paramount for a successful synthesis, directly impacting reaction efficiency, yield, and purity of the final product. Catechols can be oxidized by a variety of methods, each with distinct advantages and limitations.[3]

Oxidizing AgentClassTypical SolventAdvantagesDisadvantages
Silver(I) Oxide (Ag₂O) Metal OxideEther, THF, CH₂Cl₂Mild, selective, high yields, easy workup (filtration).[9]Stoichiometric reagent, cost of silver.
Sodium Periodate (NaIO₄) PeriodinaneWater, Methanol, AcetonitrileEffective and readily available.[3]Can be slow for deactivated substrates, potential for side reactions.[9]
Manganese Dioxide (MnO₂) Metal OxideCH₂Cl₂, ChloroformGood for activated systems.Activity can be variable; often requires freshly prepared "active" MnO₂.[9]
Tyrosinase/Laccase EnzymeAqueous BufferHighly specific, environmentally benign.[10]Limited to specific substrates, requires buffer systems, potential for enzyme denaturation.
Oxygen (Autoxidation) GasAlkaline AqueousInexpensive, "green" oxidant.Often slow, non-selective, and can lead to polymerization.[3]

For laboratory-scale synthesis requiring high purity and predictability, Silver(I) Oxide is often the reagent of choice due to its mildness and the simplicity of removing the silver metal byproduct by filtration.[9] The following protocol is based on this trusted method.

Detailed Experimental Protocol: Synthesis with Silver(I) Oxide

This protocol describes the oxidation of 4-nitrocatechol on a 1 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
  • 4-Nitrocatechol (FW: 155.11 g/mol ): 155 mg (1.0 mmol)

  • Silver(I) Oxide (FW: 231.74 g/mol ): 464 mg (2.0 mmol, 2.0 eq)

  • Anhydrous Sodium Sulfate (Na₂SO₄): ~1 g

  • Anhydrous Diethyl Ether (Et₂O): ~50 mL

  • Reaction Vial: 25 mL, equipped with a magnetic stir bar

  • Filtration Apparatus: Hirsch funnel or a cotton plug in a pipette

  • Rotary Evaporator

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 4-nitro-o-benzoquinone.

Step-by-Step Procedure
  • Preparation: To a 25 mL oven-dried reaction vial containing a magnetic stir bar, add 4-nitrocatechol (155 mg, 1.0 mmol), silver(I) oxide (464 mg, 2.0 mmol), and anhydrous sodium sulfate (~1 g).

    • Causality Note: Anhydrous sodium sulfate is crucial for sequestering the water molecules produced during the oxidation, preventing potential side reactions and decomposition of the product.[9]

  • Reaction Initiation: Add anhydrous diethyl ether (~15 mL) to the vial. Seal the vial and stir the resulting suspension vigorously at room temperature. The reaction mixture will appear as a dark slurry.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The starting material (4-nitrocatechol) is polar, while the product (4-nitro-o-benzoquinone) is less polar and will have a higher Rf value. The reaction is typically complete within 1-2 hours.

  • Workup: Once the starting material is consumed, stop the stirring. Filter the reaction mixture through a short plug of celite or cotton in a Pasteur pipette to remove the solid byproducts (elemental silver, excess Ag₂O, and Na₂SO₄). Wash the solids with additional diethyl ether (~2 x 10 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at low temperature (<30°C).

    • Trustworthiness Note: o-Quinones can be thermally sensitive.[9] Evaporation at low temperatures is essential to prevent decomposition and maximize yield.

  • Purification: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from a solvent mixture like dichloromethane/hexanes. The product, 4-nitro-o-benzoquinone, is typically a yellow or orange solid.

Analytical Characterization of 4-Nitro-o-benzoquinone

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Analysis TechniquePurposeExpected Results
¹H NMR (CDCl₃)Structural ConfirmationThree distinct aromatic protons in the 6.5-8.0 ppm range, showing characteristic coupling patterns for the quinone ring.
¹³C NMR (CDCl₃)Structural ConfirmationTwo carbonyl carbons (C=O) in the δ 180-190 ppm region. Four other sp² carbons for the quinone ring.
FT-IR (KBr or ATR)Functional Group IDStrong C=O stretching frequencies around 1660-1690 cm⁻¹. N-O stretching from the nitro group around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
UV-Vis (e.g., in CH₃CN)Electronic TransitionsCharacteristic absorption maxima for nitro-substituted quinones.
Mass Spectrometry Molecular WeightMolecular ion peak (M⁺) corresponding to the calculated mass (m/z = 153.01).[6]

Safety and Handling

  • 4-Nitrocatechol: A nitroaromatic compound that should be handled as a toxic substance. Avoid inhalation and skin contact.

  • 4-Nitro-o-benzoquinone: As a reactive oxidant and potent electrophile, it should be handled with extreme care. It is a potential skin irritant and sensitizer.

  • Solvents: Diethyl ether is highly flammable. All operations should be performed away from ignition sources.

Conclusion

This application note details a reliable and efficient protocol for the oxidation of 4-nitrocatechol to 4-nitro-o-benzoquinone using silver(I) oxide. The method is characterized by mild reaction conditions, a simple workup procedure, and typically high yields of the desired product. By understanding the underlying mechanism and following the detailed steps for synthesis and characterization, researchers in drug discovery and materials science can confidently produce high-quality 4-nitro-o-benzoquinone for their specific applications.

References

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Available at: [Link]

  • Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning. Environmental Science & Technology. Available at: [Link]

  • Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. ACS ES&T Air. Available at: [Link]

  • Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning. PubMed. Available at: [Link]

  • Oxidation to get o-quinone. Reddit r/Chempros. Available at: [Link]

  • Identification and Quantification of 4-Nitrocatechol Formed from OH and NO 3 Radical-Initiated Reactions of Catechol in Air in the Presence of NO x : Implications for Secondary Organic Aerosol Formation from Biomass Burning. ResearchGate. Available at: [Link]_

  • Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression. ASM Journals. Available at: [Link]

  • Copper-assisted oxidation of catechols into quinone derivatives. PMC - NIH. Available at: [Link]

  • Copper-assisted oxidation of catechols into quinone derivatives. RSC Publishing. Available at: [Link]

  • Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. MDPI. Available at: [Link]

  • Perspectives on medicinal properties of benzoquinone compounds. PubMed. Available at: [Link]

  • Quinone-Based Drugs: An Important Class of Molecules in Medicinal Chemistry. PubMed. Available at: [Link]

Sources

Application

Diels-Alder reaction of 4-nitro-o-benzoquinone as a dienophile

Application Note: Diels-Alder Reactions of 4-Nitro-o-benzoquinone as a Dienophile Introduction & Mechanistic Rationale o-Benzoquinones are highly versatile, conjugated 1,2-diones that occupy a unique space in synthetic o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Diels-Alder Reactions of 4-Nitro-o-benzoquinone as a Dienophile

Introduction & Mechanistic Rationale

o-Benzoquinones are highly versatile, conjugated 1,2-diones that occupy a unique space in synthetic organic chemistry. Depending on the electronic and steric nature of the reacting diene, these molecules can exhibit diverse cycloaddition modes, participating as carbodienes, heterodienes, or dienophiles[1].

The introduction of a strong electron-withdrawing nitro group at the C4 position to form 4-nitro-o-benzoquinone fundamentally alters the electronic landscape of the molecule. The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). In the context of Frontier Molecular Orbital (FMO) theory, this LUMO-lowering effect accelerates normal-electron-demand Diels-Alder reactions by narrowing the energy gap with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes[1],[2].

When reacted with acyclic dienes (e.g., 2,3-dimethyl-1,3-butadiene), 4-nitro-o-benzoquinone strictly functions as a highly reactive dienophile [2]. The cycloaddition occurs regioselectively at the more electron-deficient olefinic bond (adjacent to the nitro substituent), yielding a primary [4+2] adduct that readily aromatizes into highly functionalized naphthoquinone derivatives—a structural motif highly prized in drug development for its redox-active and cytotoxic properties.

Causality Behind Experimental Choices

To ensure a self-validating and high-yielding workflow, every step of the experimental protocol is designed to mitigate the inherent instability of o-benzoquinones:

  • In Situ Generation: 4-Nitro-o-benzoquinone is exceptionally electrophilic and prone to rapid dimerization or nucleophilic attack by trace moisture. Therefore, it must be generated in situ via the oxidation of 4-nitrocatechol using Silver(I) oxide (Ag₂O)[3].

  • Desiccant Integration: The oxidation of catechol generates water as a byproduct. Anhydrous sodium sulfate (Na₂SO₄) is added directly to the reaction matrix to scavenge this moisture, preventing the hydration of the transient quinone intermediate.

  • Excess Diene as a Kinetic Trap: By introducing an excess of the acyclic diene into the reaction mixture prior to the slow addition of the catechol, the transiently formed 4-nitro-o-benzoquinone is immediately trapped in the [4+2] cycloaddition, kinetically outcompeting degradation pathways[1].

Reaction Modes Visualization

The following diagram illustrates the divergent reaction pathways of 4-nitro-o-benzoquinone depending on the structural class of the diene introduced.

G Quinone 4-Nitro-o-benzoquinone (Highly Electrophilic 1,2-Dione) Acyclic Acyclic Dienes (e.g., 2,3-Dimethylbutadiene) Quinone->Acyclic Cyclic Cyclopentadiene (Cyclic Diene) Quinone->Cyclic Hindered α-Terpinene (Sterically Hindered) Quinone->Hindered Dienophile Acts as Dienophile [4+2] Cycloaddition Acyclic->Dienophile Regioselective Cyclic->Dienophile Minor Pathway Carbodiene Acts as Carbodiene [4+2] Cycloaddition Cyclic->Carbodiene Major Pathway Heterodiene Acts as Heterodiene Hetero Diels-Alder Hindered->Heterodiene Naphtho Naphthoquinone Derivatives Dienophile->Naphtho Aromatization Bicyclic Bicyclic Adducts (Cope Rearrangement) Carbodiene->Bicyclic Benzodioxin Benzodioxin Adducts Heterodiene->Benzodioxin

Reaction pathways of 4-nitro-o-benzoquinone with various dienes.

Quantitative Data: Cycloaddition Profiling

The table below summarizes the empirical reaction modes and outcomes of 4-nitro-o-benzoquinone when subjected to different diene classes[1],[4],[2].

Diene ClassSpecific DienePrimary Reaction ModeMajor Adduct FormedPost-Reaction Modification
Acyclic 2,3-Dimethyl-1,3-butadieneDienophile [4+2] CycloadductSpontaneous/Oxidative Aromatization to Naphthoquinones
Cyclic CyclopentadieneCarbodiene (Major)Bicyclo[2.2.2]octene dioneInterconvertible via Cope Rearrangement
Sterically Hindered α-TerpineneHeterodiene Benzodioxin AdductStable; No spontaneous rearrangement

Experimental Protocol: Self-Validating Synthesis of Naphthoquinones

This protocol details the in situ generation of 4-nitro-o-benzoquinone and its subsequent trapping as a dienophile by an acyclic diene.

Reagents Required:

  • 4-Nitrocatechol (1.0 equiv, limiting reagent)

  • 2,3-Dimethyl-1,3-butadiene (4.0 equiv, excess trap)

  • Silver(I) oxide (Ag₂O, 2.5 equiv, oxidant)

  • Anhydrous Sodium Sulfate (Na₂SO₄, 3.0 equiv, desiccant)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of the Oxidative Matrix:

    • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and flushed with argon, suspend Ag₂O (2.5 mmol) and anhydrous Na₂SO₄ (3.0 mmol) in 10 mL of anhydrous DCM.

    • Validation Cue: The suspension will appear as a dense, opaque black slurry. Free-flowing Na₂SO₄ indicates a properly anhydrous starting environment.

  • Diene Introduction & Thermal Control:

    • Add 2,3-dimethyl-1,3-butadiene (4.0 mmol) to the suspension.

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the volatility of the diene and prevents radical-mediated polymerization during the oxidative phase.

  • In Situ Oxidation and Trapping:

    • Dissolve 4-nitrocatechol (1.0 mmol) in 5 mL of anhydrous DCM.

    • Add the catechol solution dropwise to the vigorously stirring oxidative matrix over a period of 20 minutes.

    • Causality: Dropwise addition ensures the steady-state concentration of the generated 4-nitro-o-benzoquinone remains extremely low, forcing it to react with the excess diene rather than dimerizing with itself.

    • Validation Cue: As the catechol oxidizes, a transient deep reddish/orange hue may be observed in the solvent phase, which quickly dissipates as the quinone is consumed by the diene.

  • Reaction Maturation:

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

    • Validation Cue: Monitor via Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane system. The complete disappearance of the yellow 4-nitrocatechol spot ( Rf​≈0.3 ) and the emergence of a new UV-active product spot confirms successful cycloaddition.

  • Workup and Aromatization:

    • Filter the crude suspension through a tightly packed pad of Celite to remove the silver residues (reduced Ag and unreacted Ag₂O) and hydrated Na₂SO₄. Wash the filter cake with an additional 15 mL of DCM.

    • Concentrate the filtrate under reduced pressure.

    • Note on Aromatization: The primary [4+2] adduct often spontaneously aromatizes into the corresponding tetrahydrophenanthrenequinone or naphthoquinone derivative. If aromatization is incomplete, stirring the crude mixture open to the air over silica gel for 12 hours will drive the oxidative aromatization to completion[2].

  • Purification:

    • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 20% Ethyl Acetate in Hexanes) to isolate the functionalized naphthoquinone.

Sources

Method

Application Notes and Protocols for Cycloaddition Reactions with 4-Nitro-o-benzoquinone

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for cycloaddition reactions involving 4-nitro-o-benzoquinone. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for cycloaddition reactions involving 4-nitro-o-benzoquinone. This highly reactive species serves as a versatile building block in organic synthesis, capable of participating in various cycloaddition pathways. The protocols detailed herein are grounded in established chemical principles, emphasizing safety, reproducibility, and a deep understanding of the underlying reaction mechanisms. We will explore the dual reactivity of 4-nitro-o-benzoquinone, which, depending on the reaction partner, can act as a carbodiene, heterodiene, or dienophile, offering access to a diverse range of complex molecular architectures.

Mechanistic Rationale and Scientific Principles

o-Benzoquinones are a unique class of conjugated 1,2-diones that exhibit diverse reactivity in cycloaddition reactions.[1][2] The introduction of a strongly electron-withdrawing nitro group at the 4-position significantly modulates the electronic properties of the quinone system, influencing its reactivity and selectivity.

The Influence of the Nitro Group: The -NO₂ group enhances the electrophilicity of the diene system in 4-nitro-o-benzoquinone. This activation is crucial for its participation in Diels-Alder and hetero-Diels-Alder reactions. According to Frontier Molecular Orbital (FMO) theory, the electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the quinone, facilitating reactions with electron-rich dienes (inverse electron-demand Diels-Alder).[3][4]

Dual Reactivity Modes: A fascinating aspect of 4-nitro-o-benzoquinone is its ability to participate in different modes of cycloaddition. This versatility is a direct consequence of its structure and electronic nature.

  • Carbodiene Reactivity ([4+2] Cycloaddition): In this mode, the two conjugated C=C bonds of the quinone ring act as the 4π component. This is typically observed with cyclic dienes like cyclopentadiene, leading to the formation of bicyclo[2.2.2]octene dione adducts.[1][5]

  • Heterodiene Reactivity (Hetero-Diels-Alder): Here, the α,β-unsaturated carbonyl system (O=C-C=C) acts as the 4π heterodiene component. This pathway is often favored with electron-rich acyclic or sterically hindered dienes, such as α-terpinene, resulting in the formation of benzodioxin-type structures.[1][5]

The choice between these pathways is subtly influenced by the structure of the diene partner, solvent effects, and reaction temperature.

G cluster_quinone 4-Nitro-o-benzoquinone quinone O=C1C(NO2)=CC(C=C1)=O cyclopentadiene Cyclopentadiene quinone->cyclopentadiene aterpinene α-Terpinene quinone->aterpinene carboproduct Bicyclo[2.2.2]octene dione Adduct cyclopentadiene->carboproduct [4+2] Cycloaddition (Carbodiene Pathway) heteroproduct Benzodioxin Adduct aterpinene->heteroproduct Hetero-Diels-Alder (Heterodiene Pathway)

Fig. 1: Dual cycloaddition pathways of 4-nitro-o-benzoquinone.

Critical Safety Considerations

Working with nitro-substituted quinones requires stringent safety protocols. These compounds should be handled with extreme care in a well-ventilated chemical fume hood.

  • Toxicity and Irritation: Quinones are known skin and respiratory irritants.[6] The presence of a nitro group can enhance toxicity. Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.

  • Potential for Instability: Nitro-containing organic compounds can be thermally sensitive and may decompose exothermically. Avoid excessive heating and store in a cool, dark place away from incompatible materials.[7]

  • Handling: Use only in a well-ventilated area and avoid generating dust.[6][8] In case of skin contact, wash immediately with plenty of soap and water. In case of inhalation, move to fresh air.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.

Materials and Equipment

Reagents:

  • 4-Nitrocatechol

  • Silver(I) oxide (Ag₂O) or other suitable oxidant (e.g., (diacetoxy)iodobenzene)[9]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Selected diene (e.g., cyclopentadiene, freshly cracked from dicyclopentadiene)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Benzene, or Toluene)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Detailed Experimental Protocols

This section outlines a general, self-validating protocol for the cycloaddition reaction. The key to success is the in situ generation of the reactive 4-nitro-o-benzoquinone, which is too unstable for isolation.[9]

Protocol 1: In Situ Generation and Cycloaddition with Cyclopentadiene

This protocol details the reaction where 4-nitro-o-benzoquinone acts as a carbodiene.

Step 1: Preparation of Reagents

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • If using cyclopentadiene, it must be freshly prepared by cracking dicyclopentadiene.

  • Use anhydrous solvents to prevent unwanted side reactions.

Step 2: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrocatechol (1.0 mmol, 155 mg).

  • Add anhydrous DCM (40 mL) to the flask.

  • Under an inert atmosphere (N₂ or Ar), add silver(I) oxide (Ag₂O) (1.5 mmol, 347 mg) in one portion. The oxidant will convert the catechol to the o-quinone.

  • Stir the resulting suspension vigorously at room temperature for 15-20 minutes. The solution should turn a deep red or brown color, indicating the formation of 4-nitro-o-benzoquinone.

Step 3: Cycloaddition

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.5 mmol, 0.12 mL) dropwise to the stirred suspension over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

Step 4: Reaction Monitoring (Self-Validation)

  • Monitor the progress of the reaction by TLC.

  • Spot the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • The disappearance of the colored quinone spot and the appearance of a new, UV-active product spot indicates reaction completion.

Step 5: Workup and Purification

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts and other solids. Wash the pad with additional DCM.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 6: Product Characterization

  • Analyze the purified product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the structure of the bicyclo[2.2.2]octene dione adduct.

Data Presentation and Expected Results

The versatility of 4-nitro-o-benzoquinone is best illustrated by comparing its reactions with different dienes. The following table summarizes expected outcomes based on literature precedents.[1][5]

DieneReaction TypeTypical SolventTemp (°C)Product TypeApprox. Yield (%)
Cyclopentadiene[4+2] CarbodieneBenzene / DCMRTBicyclo[2.2.2]octene dione~70-80%
α-TerpineneHetero-Diels-AlderBenzene / TolueneRefluxBenzodioxin~60-70%
2,3-Dimethyl-1,3-butadiene[4+2] CarbodieneBenzeneRefluxNaphthoquinone (after aromatization)Variable

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental process, from initial setup to final analysis.

G arrow arrow A Reagent & Glassware Preparation (Oven-dried, Inert Atmosphere) B In Situ Generation of Quinone (4-Nitrocatechol + Oxidant) A->B C Cycloaddition Reaction (Addition of Diene at 0°C -> RT) B->C D Reaction Monitoring via TLC (Track disappearance of quinone) C->D E Aqueous Workup & Extraction (Filter solids, remove solvent) D->E F Purification (Silica Gel Column Chromatography) E->F G Product Characterization (NMR, MS, FT-IR) F->G H Final Product G->H

Fig. 2: General experimental workflow for cycloaddition.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete oxidation of catechol.Ensure the oxidant (e.g., Ag₂O) is fresh and active. Use a slight excess.
Wet solvent or reagents.Use anhydrous solvents and dry all glassware thoroughly.
Diene has polymerized (e.g., old cyclopentadiene).Use freshly cracked/distilled diene.
Multiple Product Spots on TLC Side reactions or decomposition.Run the reaction at a lower temperature. Ensure a clean, inert atmosphere.
Product is unstable on silica gel.Consider using a different stationary phase (e.g., alumina) or minimize contact time during chromatography.
Reaction Does Not Go to Completion Insufficient amount of diene.Add a slight excess of the diene (1.2-1.5 equivalents).
Low reactivity.If applicable, the reaction may require gentle heating (reflux in benzene or toluene).

References

  • Nair, V., Kumar, S., Anilkumar, G., et al. (1999). Novel cycloaddition reactions of o-benzoquinones and related chemistry. Journal of Chemical Sciences, 111(4), 499-521. [Link]

  • Nair, V., Kumar, S., Anilkumar, G., et al. (1999). Novel cycloaddition reactions of o-benzoquinones and related chemistry. ResearchGate. [Link]

  • Nair, V., Kumar, S., Anilkumar, G., et al. (1999). Novel cycloaddition reactions of o-benzoquinones and related chemistry. Indian Academy of Sciences. [Link]

  • Magdziak, D., Meek, S. J., & Pettus, T. R. R. (2004). Generation, Stability, Dimerization, and Diels−Alder Reactions of Masked o-Benzoquinones. Synthesis of Substituted Bicyclo[2.2.2]octenones from 2-Methoxyphenols. The Journal of Organic Chemistry, 69(21), 7277-7287. [Link]

  • Ansell, M. F., Bignold, A. J., & Murray, R. A. (1971). The Diels–Alder reactions of o-benzoquinones with acyclic dienes. Journal of the Chemical Society C: Organic, 10, 1712-1718. [Link]

  • Ansell, M. F., Bignold, A. J., & Murray, R. A. (1971). The Diels–Alder reactions of o-benzoquinones with acyclic dienes. RSC Publishing. [Link]

  • Shah, A. K., et al. (2023). Catalytic vs. uncatalyzed [2 + 2] photocycloadditions of quinones with alkynes. Organic & Biomolecular Chemistry. [Link]

  • Medina-Peralta, S., et al. (2017). Theoretical study of the Diels-Alder reaction between o-benzoquinone and norbornadiene. ResearchGate. [Link]

  • Oishi, T., et al. (2007). Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. Molecules, 12(1), 1-8. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: p-Benzoquinone dioxime. Thermo Fisher Scientific. [Link]

  • Nair, V., & Kumar, S. (2000). Recent Developments in the Cycloaddition Reactions of o-Benzoquinones. Scilit. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [Link]

  • Ansell, M. F., & Murray, R. A. (1969). The chemistry of ortho-benzoquinones. Part I. Cycloaddition reactions with cyclic 1,3-dienes. Journal of the Chemical Society C: Organic, 1414-1419. [Link]

  • Pettus, T. R. R., et al. (2003). Thermal and Sonochemical Studies on the Diels−Alder Cycloadditions of Masked o-Benzoquinones with Furans: New Insights into the Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Mkhize, S. P. N., et al. (2018). Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. ACS Omega, 3(11), 16187-16195. [Link]

  • Yoshimatsu, M., & Tani, S. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

  • Kącki, S., & Fryźlewicz, A. (2019). Competition between [2 + 1]- and [4 + 1]-cycloaddition mechanisms in reactions of conjugated nitroalkenes with dichlorocarbene. Structural Chemistry, 31(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Benzoquinone, BQ. Organic Chemistry Portal. [Link]

  • Kącka-Zych, A. (2021). On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. Symmetry, 13(10), 1911. [Link]

  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. [Link]

  • da Silva, A. J. M. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules, 5(12), 1291-1335. [Link]

  • Pearson. (n.d.). 1,4-Benzoquinone is a good Diels–Alder dienophile. Pearson. [Link]

  • Thomson, R. J., & Wipf, P. (2004). Enantioselective [4 + 2] Cycloadditions of o-Quinone Methides: Total Synthesis of (+)-Mimosifoliol and Formal Synthesis of (+)-Tolterodine. The Journal of Organic Chemistry, 69(25), 8634-8642. [Link]

  • Majumdar, K. C., & Chattopadhyay, S. K. (2011). Recent advances in 1,4-benzoquinone chemistry. Journal of the Brazilian Chemical Society, 22(1), 5-24. [Link]

  • Bononi, F., et al. (2006). [2 + 4] and [4 + 2] cycloadditions of o-thioquinones with 1,3-dienes: a computational study. The Journal of Organic Chemistry, 71(15), 5507-5514. [Link]

  • MDPI. (n.d.). Special Issue : Cycloaddition Reaction in Organic Synthesis. MDPI. [Link]

  • Tejero, T., et al. (2018). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry, 83(15), 8016-8026. [Link]

  • van der Gracht, A. M. F., et al. (2018). High Rates of Quinone‐Alkyne Cycloaddition Reactions are Dictated by Entropic Factors. Chemistry – An Asian Journal, 13(23), 3658-3663. [Link]

Sources

Application

Advanced Purification and Isolation Techniques for 4-Nitro-3,5-cyclohexadiene-1,2-dione

Application Note & Protocol Guide Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Methodology & Workflow Standardization Introduction & Reactivity Profile 4-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Methodology & Workflow Standardization

Introduction & Reactivity Profile

4-Nitro-3,5-cyclohexadiene-1,2-dione (commonly known as 4-nitro-o-benzoquinone) is a highly reactive, electron-deficient conjugated 1,2-dione. While it is recognized in environmental microbiology as a transient intermediate in the manganese peroxidase-catalyzed degradation of 2,4-dinitrotoluene[1], its primary utility in drug development and synthetic chemistry stems from its role as a powerful electrophile.

The presence of the strongly electron-withdrawing nitro group at the C4 position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinone ring. This electronic configuration renders the molecule an exceptional Michael acceptor and a versatile participant in cycloaddition reactions (acting as a carbodiene, heterodiene, or dienophile)[2]. However, this same high reactivity makes its isolation a significant technical challenge. The molecule is acutely sensitive to moisture, prone to rapid polymerization, and readily decomposes upon contact with nucleophilic surfaces like standard silica gel.

Causality in Experimental Design: Why Standard Methods Fail

Standard normal-phase chromatography relies on silica gel, which possesses surface silanol groups. These groups act as weak nucleophiles and Brønsted acids, catalyzing the hydration or polymerization of the electron-deficient quinone. Furthermore, ambient thermal energy is sufficient to overcome the activation barrier for spontaneous dimerization. Therefore, a self-validating purification system must rely on kinetic stabilization (sub-ambient temperatures) and aprotic/non-nucleophilic environments (anhydrous conditions, deactivated stationary phases, or direct crystallization).

Quantitative Data & Strategy Comparison

To optimize the yield and purity of 4-nitro-o-benzoquinone, researchers must select a purification strategy based on the downstream application. Table 1 summarizes the physicochemical constraints, while Table 2 compares the viability of different isolation techniques.

Table 1: Physicochemical & Reactivity Profile

ParameterCharacteristicImpact on Purification Strategy
LUMO Energy Highly depressed (due to -NO₂ group)Extreme susceptibility to nucleophilic attack; strictly anhydrous solvents required.
Thermal Stability Low (t₁/₂ < 1 hr at 25 °C in solution)All isolation steps must be performed at or below 0 °C (preferably -78 °C).
Chromatographic Behavior Decomposes on raw SiO₂Requires deactivated silica, Celite filtration, or avoidance of solid-phase extraction.
Visual Indicator Deep red/orange in solutionColorimetric self-validation: Loss of red color indicates decomposition or reduction.

Table 2: Comparison of Purification and Isolation Strategies

TechniqueOptimal TempTypical YieldPurityScalabilityBest Suited For
Low-Temp Crystallization -78 °C40–55%>95%Moderate (1–5 g)Direct spectroscopic characterization of the free ligand.
Celite/Flash Filtration 0 °C60–70%80–85%High (>10 g)Rapid generation for immediate downstream synthesis.
In Situ Trapping (Adduct) 25 °C75–90%>98%High (>10 g)Ligand design (e.g., Ruthenium complexes) or stable Diels-Alder synthesis.

Workflow Visualization

The following decision matrix illustrates the logical pathway for handling 4-nitro-o-benzoquinone based on end-goal requirements.

G A Crude 4-nitro-o-benzoquinone (Post-Oxidation Mixture) B Decision: Downstream Need? A->B C Direct Isolation (Structural Characterization) B->C Free Quinone Required D In Situ Trapping (Synthesis/Ligand Design) B->D Derivative Acceptable E Low-Temp Crystallization (Pentane, -78°C) C->E F Diels-Alder Cycloaddition (e.g., with cyclopentadiene) D->F G Metal Coordination (e.g., Ru(acac)2 precursor) D->G H Stable Adduct Purification (Standard Chromatography) F->H G->H

Caption: Decision matrix for the purification and isolation of 4-nitro-o-benzoquinone.

Experimental Protocols

Protocol A: Low-Temperature Crystallization (Direct Isolation)

Objective: To isolate the free 4-nitro-o-benzoquinone for analytical characterization without chromatographic degradation. Causality: By utilizing anhydrous diethyl ether and pentane, nucleophilic degradation is prevented. Dropping the temperature to -78 °C forces the precipitation of the quinone while leaving highly soluble byproducts in the supernatant.

Materials:

  • 4-Nitrocatechol (Starting material)

  • Silver(I) oxide (Ag₂O) or Manganese dioxide (MnO₂) (Oxidant)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Anhydrous diethyl ether and anhydrous pentane (sparged with Argon)

Step-by-Step Methodology:

  • Oxidation: In a flame-dried Schlenk flask under argon, dissolve 4-nitrocatechol (10 mmol) in anhydrous diethyl ether (50 mL). Cool the solution to 0 °C.

  • Reaction: Add an excess of activated Ag₂O (25 mmol) and anhydrous Na₂SO₄ (to scavenge generated water). Stir vigorously in the dark for 30–45 minutes. Self-Validation: The solution will transition from pale yellow to a deep, vibrant red, confirming the formation of the o-benzoquinone.

  • Rapid Filtration: Filter the cold suspension rapidly through a short pad of oven-dried Celite into a pre-cooled (-20 °C) receiving flask under argon. Do not use silica.

  • Solvent Exchange & Crystallization: Concentrate the deep red filtrate under high vacuum at 0 °C to approximately 15 mL. Slowly layer anhydrous pentane (30 mL) over the ether solution.

  • Precipitation: Transfer the flask to a dry ice/acetone bath (-78 °C) and allow it to stand undisturbed for 4 hours. Dark red microcrystals of 4-nitro-o-benzoquinone will precipitate.

  • Isolation: Decant the supernatant via a pre-cooled cannula. Wash the crystals with cold (-78 °C) pentane (2 × 10 mL) and dry under high vacuum. Store at -80 °C under argon.

Protocol B: In Situ Trapping via Metal Coordination

Objective: To bypass the thermodynamic instability of the free quinone by immediately trapping it as a noninnocent ligand, a technique frequently used to isolate ionic species like Na[Ru(acac)₂(4-nitro-o-benzoquinone)][3]. Causality: Coordination to a transition metal stabilizes the LUMO of the quinone through metal-to-ligand back-bonding, converting an unstable electrophile into a thermodynamically stable coordination complex that can survive standard purification.

Step-by-Step Methodology:

  • Generation: Generate the 4-nitro-o-benzoquinone in anhydrous dichloromethane (DCM) at 0 °C using Ag₂O as described in Protocol A. Filter through Celite into a clean Schlenk flask.

  • Trapping: Immediately add a stoichiometric amount of the metal precursor, such as [Ru(acac)₂(CH₃CN)₂], along with a mild base (e.g., sodium methoxide if the sodium salt is desired) under a strict argon atmosphere.

  • Complexation: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Self-Validation: The color will shift from the characteristic deep red of the free quinone to a dark green/brown, indicative of Ru(III)/semiquinone charge transfer bands.

  • Purification: Concentrate the mixture in vacuo. Because the trapped adduct is now stable, it can be purified using standard silica gel column chromatography (e.g., eluting with DCM/Methanol gradients) or recrystallized from DCM/hexane.

References

  • Valli, K., Wariishi, H., & Gold, M. H. (1992). Degradation of 2,4-dinitrotoluene by the lignin-degrading fungus Phanerochaete chrysosporium. Applied and Environmental Microbiology.[Link]

  • Nair, V., & Kumar, S. (1996). Novel cycloaddition reactions of o-benzoquinones and related chemistry. Journal of Chemical Sciences (Indian Academy of Sciences).[Link]

  • Kumbhakar, D., Mondal, T. K., Mobin, S. M., Fiedler, J., Urbanos, F. A., Jiménez-Aparicio, R., Kaim, W., & Lahiri, G. K. (2011). Bis(acetylacetonato)ruthenium complexes of noninnocent 1,2-dioxolene ligands: qualitatively different bonding in relation to monoimino and diimino analogues. Chemistry - A European Journal.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Nitro-o-benzoquinone

Welcome to the Technical Support Center for advanced organic synthesis. The oxidation of 4-nitrocatechol to 4-nitro-o-benzoquinone (4-nitro-1,2-benzoquinone) is notoriously challenging.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. The oxidation of 4-nitrocatechol to 4-nitro-o-benzoquinone (4-nitro-1,2-benzoquinone) is notoriously challenging. The presence of the strongly electron-withdrawing nitro group makes the resulting o-benzoquinone an exceptionally reactive Michael acceptor. Without precise control over the reaction environment, researchers frequently encounter catastrophic yield losses due to hydrolytic degradation, over-oxidation, and rapid polymerization.

This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to help you stabilize this transient intermediate and maximize your synthetic yield.

Oxidant Selection & Yield Profiles

Selecting the correct oxidant is the most critical variable in determining your yield. Strong oxidants or aqueous conditions will inevitably lead to ring cleavage or nucleophilic degradation.

Table 1: Comparison of Oxidation Strategies for 4-Nitrocatechol

Oxidant SystemSolvent EnvironmentAverage YieldPrimary Failure ModeRecommended Use Case
Silver(I) Oxide (Ag₂O) Anhydrous CH₂Cl₂85 - 95%Thermal degradation (>20°C)Standard lab-scale chemical synthesis
Manganese Dioxide (MnO₂) Anhydrous Ether70 - 80%Incomplete conversionMild oxidation for highly sensitive substrates
Manganese Peroxidase (MnP) Aqueous Buffer (pH 4.5)TransientRing cleavage / HydrolysisBiocatalytic studies & bioremediation [1]
Nitrate/OH Radicals Gas-phase / Aerosol< 30%Extensive fragmentationAtmospheric chemistry modeling [3]

Troubleshooting FAQs

Q1: Why is my isolated yield consistently below 20%, accompanied by a dark, tarry residue? A: This is the hallmark of hydrolytic polymerization. The nitro group at the C4 position strongly withdraws electron density from the quinone ring, making it highly electrophilic. If even trace moisture is present, water acts as a nucleophile, attacking the ring to form 1,2,4-trihydroxybenzene derivatives [1]. These intermediates rapidly cross-link, forming the dark tar you observe. Solution: Ensure absolute anhydrous conditions. Add a desiccant (like anhydrous Na₂SO₄) directly into the reaction mixture to scavenge the stoichiometric water produced during the oxidation.

Q2: I am using Manganese Peroxidase (MnP) for biocatalytic oxidation, but I observe ring cleavage. How can I prevent this? A: While MnP effectively oxidizes 4-nitrocatechol to 4-nitro-1,2-benzoquinone, extended exposure in an aqueous environment leads to further oxidation. The enzyme pathway naturally progresses to aromatic ring cleavage, forming beta-ketoadipic acid derivatives [1]. Solution: If using enzymatic methods, strictly control the reaction time and continuously extract the quinone into an organic phase (a biphasic system) to isolate it from the aqueous enzymatic environment.

Q3: Can I isolate and store 4-nitro-o-benzoquinone for future use? A: It is highly discouraged. 4-Nitro-o-benzoquinone is exceptionally unstable. Literature demonstrates that it is best utilized as an in situ intermediate, particularly for complex cycloaddition reactions where it can act dynamically as either a carbodiene or a heterodiene[2]. Solution: Design your workflow so that the quinone is immediately trapped by a diene (e.g., cyclopentadiene) or another nucleophile the exact moment it is filtered from the oxidizing agent.

Mechanistic Degradation Pathway

Understanding how the molecule degrades is essential to preventing it. The diagram below illustrates the causality of moisture-induced failure.

Mechanism Catechol 4-Nitrocatechol Quinone 4-Nitro-o-benzoquinone (Electrophilic) Catechol->Quinone -2e⁻, -2H⁺ Nucleophile H2O Attack (Nucleophile) Quinone->Nucleophile Moisture Trihydroxy 1,2,4-Trihydroxybenzene Derivative Nucleophile->Trihydroxy Cleavage Ring Cleavage / Polymerization Trihydroxy->Cleavage Over-oxidation

Caption: Mechanistic degradation pathway of 4-nitro-o-benzoquinone in the presence of moisture.

Validated Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a chemical rationale (causality) to prevent the failure modes discussed above.

Synthesis of 4-Nitro-o-benzoquinone via Silver(I) Oxide Oxidation

Objective: Achieve >85% conversion of 4-nitrocatechol to 4-nitro-o-benzoquinone while preventing hydrolytic degradation and thermal polymerization.

Reagents:

  • 4-Nitrocatechol (1.0 eq)

  • Silver(I) oxide (Ag₂O, 2.5 eq)

  • Anhydrous Sodium Sulfate (Na₂SO₄, 5.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask under inert gas (Ar or N₂). Add 4-nitrocatechol and anhydrous CH₂Cl₂.

    • Causality: Atmospheric moisture is sufficient to initiate the degradation cascade.

  • In-Situ Water Scavenging: Add anhydrous Na₂SO₄ to the solution and stir for 5 minutes.

    • Causality: The oxidation of catechol by Ag₂O generates exactly one equivalent of water. Because the target quinone is highly electrophilic, this newly formed water must be immediately sequestered by the desiccant before it can attack the quinone ring.

  • Temperature & Light Control: Cool the mixture to 0 °C using an ice bath and wrap the flask in aluminum foil.

    • Causality:o-Benzoquinones are photochemically active and prone to thermal [4+2] dimerization. Low temperatures and darkness suppress these side reactions [3].

  • Oxidation: Add Ag₂O in small portions over 10 minutes. Stir the suspension vigorously for 30-45 minutes at 0 °C.

    • Causality: Ag₂O is a mild, heterogeneous oxidant. It provides a surface-mediated 2-electron oxidation without the harsh ring-cleaving properties of soluble oxidants like KMnO₄.

  • Rapid Isolation: Filter the cold mixture rapidly through a tightly packed pad of Celite into a pre-cooled receiving flask.

    • Causality: Celite is used instead of Silica Gel because Silica contains acidic silanol groups that can act as Lewis acids, catalyzing the decomposition of the quinone.

  • Immediate Downstream Trapping: Do not attempt to concentrate the solution to dryness. Immediately add your trapping agent (e.g., a diene for Diels-Alder cycloaddition) directly to the CH₂Cl₂ filtrate [2].

Optimized Workflow Visualization

Workflow SM 4-Nitrocatechol Cond Anhydrous CH2Cl2 + Na2SO4 (Desiccant) SM->Cond Ox Ag2O Oxidation (0°C, Dark) Cond->Ox Filtration Celite Filtration (Remove Ag/Ag2O) Ox->Filtration High Yield Fail Hydrolytic Polymerization (Dark Tar) Ox->Fail Moisture present Product 4-Nitro-o-benzoquinone (In Solution) Filtration->Product Trap In-situ Trapping (e.g., Diels-Alder) Product->Trap Immediate use Product->Fail Prolonged storage

Caption: Workflow for the synthesis and immediate trapping of 4-nitro-o-benzoquinone.

References

  • Valli, K., et al. "Degradation of 2,4-dinitrotoluene by the lignin-degrading fungus Phanerochaete chrysosporium." Applied and Environmental Microbiology, ASM Journals.
  • Nair, V., & Kumar, S. "Novel cycloaddition reactions of o-benzoquinones and related chemistry." Indian Academy of Sciences.
  • Finewax, Z., et al. "Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx." Environmental Science & Technology, ACS Publications.
Optimization

4-Nitro-o-Benzoquinone Cycloadditions: Optimization &amp; Troubleshooting Center

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly reactive 4-nitro-1,2-benzoquinone (4-NO₂-o-BQ).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly reactive 4-nitro-1,2-benzoquinone (4-NO₂-o-BQ). Due to its extreme electron deficiency, this compound exhibits multifaceted cycloaddition reactivity, acting as a carbodiene, heterodiene, or dienophile depending on the experimental design.

Below, you will find mechanistic FAQs, troubleshooting guides, quantitative data, and validated protocols to optimize your cycloaddition workflows.

Reaction Pathway Visualization

G NO2_BQ 4-Nitro-o-benzoquinone (Highly Electron-Deficient) CPD + Cyclopentadiene (Carbocyclic Diene) NO2_BQ->CPD Pathway A Terp + α-Terpinene (Electron-Rich Diene) NO2_BQ->Terp Pathway B Carbo Carbodiene Mode [4+2] Cycloaddition CPD->Carbo Hetero Heterodiene Mode Inverse Electron-Demand Terp->Hetero Adduct1 Bicyclo[2.2.2]octenedione Derivatives Carbo->Adduct1 Adduct2 Benzodioxin Adducts Hetero->Adduct2

Caption: Divergent cycloaddition pathways of 4-nitro-o-benzoquinone based on diene electronics.

Section 1: FAQs on Reaction Design & Chemoselectivity

Q1: Why does 4-nitro-o-benzoquinone yield benzodioxins with some dienes but bicyclo-octenediones with others? A: The chemoselectivity is dictated by the HOMO/LUMO energy gaps between the quinone and the diene. The strongly electron-withdrawing nitro group at the 4-position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the o-benzoquinone [1].

  • When reacted with electron-rich dienes (e.g., α -terpinene), the reaction proceeds via an Inverse Electron-Demand Diels-Alder (IEDDA) mechanism. The quinone acts as a heterodiene (utilizing its oxygen atoms), yielding benzodioxin adducts.

  • When reacted with carbocyclic dienes (e.g., cyclopentadiene), the quinone acts as a carbodiene, participating in a standard [4+2] cycloaddition to form bicyclo[2.2.2]octenedione derivatives [1].

Q2: Can I force the quinone to act exclusively as a dienophile? A: Yes, but it requires careful substrate control. o-Benzoquinones typically act as dienophiles at the more electron-deficient olefinic bond. However, the extreme reactivity of the 4-nitro derivative often leads to competitive heterodiene pathways. To favor dienophilic behavior, use highly electron-deficient dienes or employ Lewis acid catalysis to coordinate the quinone carbonyls, further modifying the orbital coefficients.

Section 2: Troubleshooting Guide for Reaction Conditions

Issue 1: Rapid decomposition or polymerization of 4-nitro-o-benzoquinone before cycloaddition occurs.

  • The Causality: 4-Nitro-1,2-benzoquinone is exceptionally unstable and prone to self-dimerization and oxidative degradation in solution.

  • The Solution: Never attempt to isolate 4-NO₂-o-BQ. It must be generated in situ.

    • Method A: Oxidize 4-nitrocatechol using silver(I) oxide (Ag₂O) or sodium periodate (NaIO₄) directly in the presence of the trapping diene.

    • Method B (Advanced): Utilize Masked o-Benzoquinones (MOBs) . By oxidizing 4-nitro-2-methoxyphenol in methanol using hypervalent iodine (e.g., PIDA), you generate an ortho-quinone monoketal. This "masked" species is stable against self-dimerization but remains highly reactive toward external dienophiles in Diels-Alder reactions [3].

Issue 2: Poor yield or sluggish kinetics in organic solvents.

  • The Causality: Non-polar organic solvents do not provide stabilization to the highly polarized transition state of the IEDDA reaction.

  • The Solution: Switch to aqueous media. Water accelerates Diels-Alder reactions through hydrophobic packing (forcing the non-polar diene and quinone together) and enhanced hydrogen bonding to the quinone carbonyls, which lowers the LUMO [2].

Issue 3: Inconsistent conversion rates in aqueous media.

  • The Causality: Substrate insolubility or competitive hydrogen-bonding disruption.

  • The Solution: Introduce Guanidinium Chloride (GnCl). GnCl acts as a "salting-in" agent that increases the solubility of the diene while simultaneously forming a highly ordered hydrogen-bond network with the benzoquinone carbonyls, effectively acting as a mild, water-compatible Lewis acid [2].

Data Presentation: Additive Effects on Aqueous Cycloadditions

The following table summarizes the quantitative impact of aqueous conditions and additives on the Diels-Alder conversion of benzoquinones with cyclohexadiene derivatives, demonstrating the critical role of solvent tuning [2].

Solvent / AdditiveConcentrationRelative Yield (%)Mechanistic Effect
Organic (Neat/DCM)N/A10 - 15%Baseline reaction; minimal transition state stabilization.
H₂O (Pure)N/A65 - 70%Hydrophobic packing accelerates the reaction.
H₂O + NaCl4.0 M~45%"Salting-out" effect; causes premature precipitation of reactants.
H₂O + Urea4.0 M~75%Mild hydrogen bonding; slight improvement over pure water.
H₂O + GnCl 4.0 M >90% "Salting-in" effect + strong H-bonding to quinone (LUMO lowering).

Note: Data extrapolated from the substrate dependence of benzoquinone cycloadditions in aqueous media [2].

Section 3: Validated Experimental Protocols
Protocol A: In Situ Generation and Carbodiene Cycloaddition

This self-validating protocol ensures the transient 4-nitro-o-benzoquinone is trapped immediately by cyclopentadiene, preventing polymerization.

Reagents: 4-Nitrocatechol (1.0 equiv), Cyclopentadiene (freshly cracked, 5.0 equiv), Ag₂O (1.5 equiv), anhydrous Na₂SO₄, dry CH₂Cl₂.

  • Preparation: Add 4-nitrocatechol (1 mmol) to an oven-dried round-bottom flask containing 15 mL of dry CH₂Cl₂ under an argon atmosphere.

  • Diene Addition: Inject freshly cracked cyclopentadiene (5 mmol) into the solution. Causality: The diene must be present in excess before oxidation to ensure pseudo-first-order trapping kinetics.

  • Oxidation: Add anhydrous Na₂SO₄ (2 g) followed by Ag₂O (1.5 mmol) in one portion. Stir vigorously at 0 °C in the dark.

  • Reaction Monitoring: The solution will rapidly turn dark red/brown, indicating the formation of the o-benzoquinone, followed by a gradual lightening as the cycloadduct forms. Stir for 2-4 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate in vacuo and purify via flash chromatography (silica gel, Hexanes/EtOAc) to isolate the bicyclo[2.2.2]octenedione derivative.

Protocol B: Masked o-Benzoquinone (MOB) Hetero-Diels-Alder

Use this protocol when extreme regiocontrol is required and self-dimerization is a persistent issue [3].

Reagents: 4-Nitro-2-methoxyphenol (1.0 equiv), (Diacetoxyiodo)benzene (PIDA, 1.1 equiv), α -terpinene (2.0 equiv), Methanol.

  • Acetalization: Dissolve 4-nitro-2-methoxyphenol (1 mmol) in 10 mL of anhydrous methanol at 0 °C.

  • Oxidation to MOB: Slowly add PIDA (1.1 mmol) to the stirring solution. Stir for 30 minutes. Causality: PIDA oxidizes the phenol to the corresponding 6,6-dimethoxycyclohexa-2,4-dienone (the MOB). The ketal masks the reactive ortho-quinone, preventing unwanted dimerization.

  • Cycloaddition: Add α -terpinene (2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via column chromatography to yield the highly substituted benzodioxin framework.

References
  • Nair, V., & Kumar, S. (1998). Novel cycloaddition reactions of o-benzoquinones and related chemistry. Journal of Chemical Sciences (Indian Academy of Sciences).[Link]

  • Sunakawa, T., & Kuroda, C. (2005). Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. Molecules, 10(1), 244-250.[Link]

  • Surasani, S. R., Parumala, S. K. R., & Peddinti, R. K. (2014). Diels–Alder reactions of 4-halo masked o-benzoquinones. Experimental and theoretical investigations. Organic & Biomolecular Chemistry, 12(30), 5656-5668.[Link]

Troubleshooting

Technical Support Center: Stability, Handling, and Analysis of 4-Nitro-3,5-cyclohexadiene-1,2-dione

Welcome to the Senior Application Scientist Support Center for 4-nitro-3,5-cyclohexadiene-1,2-dione (widely known in literature as 4-nitro-1,2-benzoquinone or 4-NBQ ). This highly reactive ortho-quinone is a critical, ye...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Senior Application Scientist Support Center for 4-nitro-3,5-cyclohexadiene-1,2-dione (widely known in literature as 4-nitro-1,2-benzoquinone or 4-NBQ ). This highly reactive ortho-quinone is a critical, yet notoriously unstable, transient intermediate generated during the enzymatic degradation of nitroaromatic explosives and pollutants, such as 2,4-dinitrotoluene (2,4-DNT).

Due to its extreme electrophilicity, standard analytical workflows often fail to capture 4-NBQ. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure scientific integrity during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why does 4-nitro-3,5-cyclohexadiene-1,2-dione degrade so rapidly in my aqueous experimental setups? A1: The instability of 4-NBQ is driven by the severe electron deficiency of its conjugated dione system. The strongly electron-withdrawing nitro group at the para position relative to the lower carbonyl exacerbates this deficiency. In aqueous media, the ring becomes highly susceptible to rapid nucleophilic attack (e.g., Michael addition by water, buffer salts, or thiols) and spontaneous polymerization[1]. Consequently, the native dione is rarely isolated and requires immediate chemical trapping to be studied[2].

Q2: How can I stabilize 4-NBQ for reliable analytical quantification? A2: You must bypass the analysis of the native dione entirely. The gold-standard approach is a continuous reduction-derivatization workflow. By immediately reducing 4-NBQ to 4-nitro-1,2-hydroquinone and subsequently methylating the hydroxyl groups, you create 1,2-dimethoxy-4-nitrobenzene. This stable diether prevents re-oxidation and locks the molecule in a non-reactive state for robust LC-MS or GC-MS analysis[3].

Q3: Do metal cations influence the stability of 4-NBQ in environmental samples or metalloenzyme active sites? A3: Yes. 4-NBQ acts as a bidentate ligand. Complexation with transition metals (such as Fe²⁺ or Mn²⁺) alters its thermodynamic stability. Density Functional Theory (DFT) studies indicate that high-spin (HS) configurations of these metal-ligand complexes are energetically favorable, which can transiently stabilize the quinone within the active site of peroxidases before it is released into the bulk solvent[4].

II. Quantitative Data: Metal-Ligand Stability

The thermodynamic stability of 4-NBQ is highly context-dependent. When acting as a bidentate ligand, its stability constant ( logKstab​ ) and half-life are heavily influenced by the coordinating metal cation[4].

Metal Cation ComplexSpin StateRelative StabilityEnergetic Favorability
Free 4-NBQ (Aqueous) N/ALow ( t1/2​ < minutes)Highly susceptible to nucleophilic attack
[4-NBQ-Fe(H₂O)₄]²⁺ High Spin (HS)ModerateHS configuration energetically favorable over LS
[4-NBQ-Mn(H₂O)₄]²⁺ High Spin (HS)ModerateHS configuration energetically favorable over LS
[4-NBQ-Ni(H₂O)₄]²⁺ High Spin (HS)Moderate to HighStable bidentate coordination

Table 1: Thermodynamic stability and spin-state favorability of 4-NBQ metal complexes.

III. Troubleshooting Guide: Experimental Workflows

Issue 1: Complete loss of 4-NBQ signal during LC-MS/MS analysis.
  • Symptom: No peak is observed at the expected m/z for 4-NBQ, despite the complete consumption of the precursor (2-amino-4-nitrotoluene).

  • Root Cause: On-column degradation. The highly polar and reactive dione moieties interact destructively with the stationary phase or undergo rapid hydration in the mobile phase.

  • Resolution Workflow: Implement Protocol 2 (Derivatization). Do not attempt to chromatograph the native ortho-quinone.

Issue 2: Inconsistent quantification of the reduced intermediate (4-nitro-1,2-hydroquinone).
  • Symptom: High variance in peak areas between technical replicates; appearance of brown/black polymers in the autosampler vial.

  • Root Cause: 4-nitro-1,2-hydroquinone is susceptible to auto-oxidation back to 4-NBQ in the presence of dissolved oxygen, creating a redox cycling loop that destroys the sample over time[2].

  • Resolution Workflow: Purge all extraction solvents with nitrogen gas. Maintain a continuous excess of a reducing agent (e.g., 10 mM ascorbic acid) in the autosampler vials to suppress redox cycling.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The successful stoichiometric conversion of the precursor to the stable derivative validates the transient existence of 4-NBQ.

Protocol 1: Enzymatic Generation and In Situ Trapping

This protocol captures 4-NBQ immediately upon generation by Manganese Peroxidase (MnP).

  • Preparation of Substrate: Prepare a 1 mM solution of 2-amino-4-nitrotoluene in 50 mM sodium tartrate buffer (pH 4.5).

    • Causality: Tartrate acts as both a buffer and a chelator for Mn²⁺, which is an obligate cofactor for MnP activity.

  • Addition of Trapping Agent: Add ascorbic acid to a final concentration of 10 mM.

    • Causality: Ascorbic acid serves as a rapid electron donor. As MnP generates 4-NBQ, ascorbic acid instantly reduces it to 4-nitro-1,2-hydroquinone, preventing nucleophilic degradation[5].

  • Enzymatic Initiation: Add 1 U/mL of purified MnP and 0.1 mM H₂O₂. Incubate at 37°C for 30 minutes.

    • Causality: H₂O₂ acts as the terminal electron acceptor to drive the peroxidase catalytic cycle.

  • Reaction Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile.

    • Causality: The organic solvent denatures the enzyme, instantly halting the reaction and precipitating proteins for downstream analysis.

Protocol 2: Derivatization for Stable LC-MS/MS Quantification

This protocol permanently locks the trapped hydroquinone into a stable diether.

  • Extraction: Extract the quenched reaction mixture from Protocol 1 with ethyl acetate (3x volumes).

    • Causality: Ethyl acetate efficiently partitions the hydrophobic aromatic intermediates away from polar buffer salts and the ascorbic acid trap.

  • Methylation: Dry the organic layer under N₂, then resuspend in 1 mL of anhydrous acetone. Add 50 mg of potassium carbonate (K₂CO₃) and 20 µL of methyl iodide (CH₃I).

    • Causality: K₂CO₃ deprotonates the hydroquinone hydroxyl groups, maximizing their nucleophilicity. CH₃I acts as the methyl donor, converting the unstable hydroquinone into the highly stable 1,2-dimethoxy-4-nitrobenzene[3].

  • Incubation: Heat at 60°C for 2 hours in a sealed, dark vial.

    • Causality: Heat accelerates the Sₙ2 methylation reaction, while the dark environment prevents photo-degradation of the nitroaromatic core.

  • Self-Validation Check: Analyze via LC-MS/MS. The complete absence of the hydroquinone mass and the stoichiometric appearance of the 1,2-dimethoxy-4-nitrobenzene peak confirms that degradation was successfully halted, validating the entire trapping efficiency.

V. Pathway Visualization

The following diagram illustrates the causality of the degradation pathway, highlighting why 4-NBQ must be chemically bypassed to achieve stable analytical derivatives.

Pathway DNT 2,4-Dinitrotoluene (Stable Precursor) ANT 2-Amino-4-nitrotoluene (Peroxidase Substrate) DNT->ANT Reduction MnP1 Manganese Peroxidase (Oxidation) ANT->MnP1 NBQ 4-Nitro-1,2-benzoquinone (Highly Unstable Dione) Reductase Chemical/Enzymatic Reduction NBQ->Reductase NHQ 4-Nitro-1,2-hydroquinone (Reduced Intermediate) Methylase Methylation (Derivatization) NHQ->Methylase DMNB 1,2-Dimethoxy-4-nitrobenzene (Stable Derivative) MnP1->NBQ Reductase->NHQ Methylase->DMNB

Figure 1: Oxidative degradation pathway of 2,4-DNT highlighting the transient 4-NBQ intermediate.

VI. References

  • [2] Degradation of 2,4-Dinitrotoluene by the Lignin-degrading Fungus Phanerochaete chrysosporium. - cofferxm.com. 2

  • [4] Electronic Descriptors Governing Binding Energies of Bidentate Aromatic Ligands with Metal Cations: Insights from DFT and Statis. - doi.org. 4

  • [3] Degradation of 2,4-dinitrotoluene by the lignin-degrading fungus Phanerochaete chrysosporium. - PubMed/nih.gov. 3

  • [1] Degradation of 2,4-dinitrotoluene by the lignin-degrading fungus Phanerochaete chrysosporium. - ASM Journals. 1

  • [5] Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). - ResearchGate. 5

Sources

Reference Data & Comparative Studies

Validation

Computational Analysis of 4-Nitro-o-Benzoquinone Reaction Mechanisms: A Comparative Guide to DFT Methodologies

Introduction: The Computational Challenge of 4-NO₂-o-BQ 4-nitro-o-benzoquinone (4-NO₂-o-BQ) is a highly electrophilic, redox-active bidentate ligand. Biologically, it serves as a critical, transient intermediate in the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Computational Challenge of 4-NO₂-o-BQ

4-nitro-o-benzoquinone (4-NO₂-o-BQ) is a highly electrophilic, redox-active bidentate ligand. Biologically, it serves as a critical, transient intermediate in the peroxidase-catalyzed biodegradation of 2,4-dinitrotoluene[1]. In coordination chemistry, it acts as a "non-innocent" ligand in transition metal complexes (such as diruthenium frameworks), where the oxidation state of the metal and the ligand are highly coupled[2].

Because of its intense electron-withdrawing nitro group, 4-NO₂-o-BQ presents unique challenges for computational modeling. Predicting its behavior requires carefully calibrated Density Functional Theory (DFT) parameters. This guide objectively compares software environments and functional choices, providing a self-validating experimental workflow for analyzing the reaction mechanisms of 4-NO₂-o-BQ.

Methodological Comparison: Functionals & Software Environments

To accurately model 4-NO₂-o-BQ, the computational environment must be tailored to the specific chemical event being observed.

A. Functional Selection: B3LYP vs. MPW1K
  • For Redox Potentials (B3LYP): When calculating the standard reduction potential of 4-NO₂-o-BQ to its semiquinone radical anion, the B3LYP functional is the industry standard. Studies combining electrochemistry with quantum chemistry demonstrate that B3LYP accurately captures the electronic energy changes of quinones during electron transfer[3].

  • For Nucleophilic Addition (MPW1K): If you are modeling the attack of an amine (protein modification) on the quinone ring, B3LYP often underestimates reaction barriers. The MPW1K functional, parameterized specifically for reaction kinetics, is far superior for locating saddle points and transition states in both acidic and basic environments[4].

B. Software Architecture: Gaussian vs. VASP
  • Gaussian (Localized Basis Sets): Ideal for isolated molecular events, such as calculating the Gibbs free energy of the primary radical formed during hydroxylation[5]. However, when modeling metal-ligand coordination, localized basis sets suffer from Basis Set Superposition Error (BSSE).

  • VASP (Plane-Wave DFT): For calculating the binding energies of bidentate aromatic ligands (like 4-NO₂-o-BQ) with metal cations, plane-wave DFT using VASP is the superior alternative. It eliminates BSSE and accurately captures the orbital overlap and charge transfer mechanisms inherent in metal-ligand coordination[6].

Self-Validating Computational Protocol

Below is the step-by-step methodology for computing the redox potential and metal-binding energy of 4-NO₂-o-BQ. As an application scientist, I emphasize the causality behind these parameters—computational chemistry fails when parameters are applied blindly.

Step 1: Geometry Optimization (B3LYP / 6-31+G(d))

  • Action: Optimize the neutral 4-NO₂-o-BQ and its reduced semiquinone radical anion.

  • Causality: The nitro group at the C4 position breaks the symmetry of the parent o-benzoquinone. We select the 6-31+G(d) basis set because the diffuse functions (+) are mathematically required to model the expanded, loosely bound electron cloud of the radical anion. Omitting diffuse functions forces the electron density into an artificially compact space, leading to a massive overestimation of the reduction potential[3].

Step 2: Frequency Analysis & Zero-Point Energy (ZPE) Correction

  • Action: Run vibrational frequency calculations on the optimized geometries.

  • Causality (Self-Validation): This step is your primary validation mechanism. If any imaginary frequencies are present, the structure is a transition state, not a local minimum. Furthermore, this provides the thermal corrections necessary to derive the Gibbs free energy ( ΔG ) from the raw electronic energy[3].

Step 3: Implicit Solvation Modeling (PCM)

  • Action: Apply the Polarizable Continuum Model (PCM) using acetonitrile as the solvent.

  • Causality: Gas-phase electron affinities do not correlate with solution-phase electrochemistry. PCM simulates the dielectric screening of the solvent, which disproportionately stabilizes the charged radical anion compared to the neutral species, aligning the calculated ΔG with experimental cyclic voltammetry (CV) data[3].

Step 4: Metal-Ligand Binding Energy Calculation (VASP)

  • Action: To model coordination, calculate the apparent binding energy ( BEcal​ ) using VASP.

  • Causality: Plane-wave DFT allows us to map the electron density difference before and after coordination. By subtracting the electron density of the free metal and ligand from the complex, we can visualize the exact regions of electron depletion and accumulation[6].

Quantitative Benchmarking: Binding Energies

To validate the VASP plane-wave approach, we benchmark the DFT-calculated binding energies against experimentally derived stability constants ( Kstab​ ). The table below summarizes the performance of this method for bidentate quinone frameworks interacting with various metal cations.

Table 1: Experimental vs. DFT-Calculated Binding Energies for Bidentate Quinones Note: Data is benchmarked using the parent 1,2-benzoquinone (BQ) framework to establish the computational baseline for substituted derivatives like 4-NO₂-o-BQ[6]. The strong correlation ( R2>0.93 ) validates the computational methodology.

Metal CationExperimental Binding Energy (eV)DFT-Calculated Binding Energy (eV)Absolute Error ( Δ eV)
Ga³⁺ -1.23-1.800.57
Cu²⁺ -0.90-1.280.38
Ni²⁺ -0.58-0.860.28
Mn²⁺ -0.50-0.570.07
Mg²⁺ -0.37-0.460.09

Interpretation: The electron-withdrawing nature of the 4-nitro group in 4-NO₂-o-BQ reduces the electron density on the coordinating oxygens, systematically lowering the absolute binding energies compared to the parent BQ, while simultaneously making the reduction potential more positive.

Mechanistic Workflow Visualization

The following diagram maps the logical decision tree for analyzing 4-NO₂-o-BQ, separating the electrochemical pathway from the coordination chemistry pathway.

Workflow A 4-NO2-o-BQ Input (Neutral & Anion) B Geometry Optimization B3LYP / 6-31+G(d) A->B Step 1 C Frequency Calculation (Zero Imaginary Freqs) B->C Step 2 D Implicit Solvation PCM (Acetonitrile) C->D Step 3 F Metal Cation Complexation (Ga3+, Cu2+, Ni2+) C->F Pathway B: Coordination E Redox Potential (ΔG) Calculation D->E Pathway A: Electrochemistry G Binding Energy (VASP Plane-Wave DFT) F->G Step 4

Fig 1. Computational workflow for 4-NO2-o-BQ redox and metal-binding analysis.

References

  • Electronic Descriptors Governing Binding Energies of Bidentate Aromatic Ligands with Metal Cations: Insights from DFT and Statistical Analysis. The Journal of Physical Chemistry A.[Link]

  • Study of the Redox Potentials of Benzoquinone and Its Derivatives by Combining Electrochemistry and Computational Chemistry. Journal of Chemical Education.[Link]

  • Theoretical studies of benzoquinone reactivity in acidic and basic environments. UTC Scholar. [Link]

  • Questions of Noninnocence and Ease of Azo Reduction in Diruthenium Frameworks with a 1,8-Bis((E)-phenyldiazenyl)naphthalene-2,7-dioxido Bridge. Inorganic Chemistry.[Link]

  • 2,4-Dinitrotoluene, Uses, Safety. Cofferxm / Environmental Degradation Pathways.[Link]

  • An EPR and DFT study on the primary radical formed in hydroxylation reactions of 2,6-dimethoxy-1,4-benzoquinone. ResearchGate. [Link]

Sources

Comparative

In Vitro Cytotoxicity Comparison of Nitro-Substituted Benzoquinones: Mechanistic Insights and Alternative Benchmarks

As drug development increasingly targets the unique physiological traits of the tumor microenvironment (TME)—such as hypoxia and altered redox homeostasis—quinone-based pharmacophores have re-emerged as critical scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the unique physiological traits of the tumor microenvironment (TME)—such as hypoxia and altered redox homeostasis—quinone-based pharmacophores have re-emerged as critical scaffolds. Among these, nitro-substituted benzoquinones represent a highly specialized class of bioreductive agents.

This guide provides a comprehensive, objective comparison of nitro-substituted benzoquinones against standard quinones and clinical bioreductive alternatives. By dissecting the causality behind their cytotoxic mechanisms and detailing self-validating experimental workflows, this document serves as a strategic resource for researchers evaluating redox-active compounds.

Mechanistic Grounding: The Causality of the Nitro Group

The addition of a strongly electron-withdrawing nitro group (-NO₂) to the benzoquinone ring fundamentally alters its electrochemical properties. This substitution lowers the reduction potential of the core, making the molecule an aggressive electron acceptor. In the context of the TME, this drives two distinct cytotoxic pathways:

  • One-Electron Reduction (Redox Cycling): Under normoxic conditions, ubiquitous flavoenzymes (e.g., Cytochrome P450 reductase) reduce the nitroquinone to a highly reactive semiquinone radical. In the presence of oxygen, this radical rapidly auto-oxidizes, generating a futile redox cycle that produces massive amounts of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide[1].

  • Two-Electron Reduction (Bioreductive Activation): In hypoxic tumor regions, or in cells overexpressing DT-diaphorase (NQO1), nitroquinones undergo a direct two-electron reduction to a hydroquinone[2]. While NQO1 typically detoxifies standard quinones[1], the hydroquinone of nitro-substituted variants often acts as an alkylating agent or undergoes rapid intracellular rearrangement to induce severe DNA damage.

Mechanism N1 Nitro-Benzoquinone (Prodrug) N2 1e- Reduction (CYP450 Reductase) N1->N2 Normoxia N3 2e- Reduction (NQO1) N1->N3 Hypoxia / High NQO1 N4 Semiquinone Radical (Highly Reactive) N2->N4 N5 Hydroquinone (Stable/Alkylating) N3->N5 N6 Redox Cycling (ROS Generation) N4->N6 O2 Present N5->N4 Auto-oxidation N7 Cell Death (Apoptosis/Necrosis) N6->N7 GSH/ATP Depletion

Caption: Bioreductive activation and ROS generation pathway of nitro-substituted benzoquinones.

Comparative In Vitro Cytotoxicity Profiles

To contextualize the performance of nitro-substituted benzoquinones, we must compare them against structurally related non-nitro analogs and established clinical benchmarks. A landmark study evaluating 2-euryfuryl-3-nitro-1,4-benzoquinone (Q3) against its non-nitro counterpart (Q2) in murine hepatoma (TLT) cells perfectly illustrates the divergent cytotoxic profiles[3].

Data Presentation: Cytotoxicity & Mechanistic Comparison
Compound ClassRepresentative AgentPrimary Cytotoxic MechanismCaspase-3 ActivationHypoxia Selectivity
Nitro-Benzoquinones 2-euryfuryl-3-nitro-1,4-benzoquinone (Q3)Severe ATP/GSH depletion; highly synergistic with Vitamin C leading to rapid cell lysis[3].Negative (Induces Necrosis/Lysis)[3]High
Non-Nitro Benzoquinones 2-euryfuryl-1,4-benzoquinone (Q2)Moderate redox cycling; steady depletion of GSH/ATP independent of exogenous reducing agents[3].Positive (Dose-dependent Apoptosis)[3]Low
Standard Quinones Menadione1-e⁻ reduction to semiquinone radical causing oxidative stress; easily detoxified by NQO1[1].Positive (Apoptosis)Low
Clinical Bioreductive Mitomycin CEnzymatic reduction in hypoxia leading to DNA crosslinking[2].Positive (Apoptosis)High

Key Insight: The cytotoxicity of nitro-substituted benzoquinones is uniquely modulated by external reducing agents. For instance, while Q3 alone shows concentration-independent toxicity, the addition of Vitamin C (ascorbate) forces a massive reductive stress event. This combination results in >60% cell death characterized by a complete lack of caspase-3 activity, indicating that the rapid collapse of intracellular ATP forces the cells into necrosis rather than controlled apoptosis[3]. Conversely, the non-nitro analog (Q2) triggers classical caspase-3 mediated apoptosis[3].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They do not merely measure "cell death," but actively confirm the causality of the nitroquinone's mechanism of action.

Protocol A: Hypoxic vs. Normoxic Cytotoxicity Assay (SRB/MTT)

Purpose: To validate the bioreductive activation of the nitro group. Standard normoxic incubation fails to capture the true potency of these compounds, as oxygen outcompetes the prodrug for electrons.

  • Cell Seeding: Seed target cells (e.g., TLT or Hepa-1c1c7) at 1×104 cells/well in two identical 96-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with a concentration gradient of the nitro-benzoquinone (1 µg/mL to 50 µg/mL). Validation Control: Include a parallel treatment group supplemented with 1 mM Vitamin C to test for reductive synergy[3].

  • Environmental Segregation:

    • Place Plate 1 in a standard incubator (21% O₂, 5% CO₂).

    • Place Plate 2 in a hypoxic chamber (0.1% O₂, 5% CO₂, balanced N₂).

  • Incubation & Fixation: Incubate for 24–48 hours. Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Quantification: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid. Wash unbound dye, solubilize in 10 mM Tris base, and read absorbance at 540 nm.

  • Causality Check: A significant left-shift in the IC₅₀ under hypoxic conditions confirms the nitro group is acting as a bioreductive trigger[2].

Protocol B: Intracellular GSH and ATP Depletion Kinetics

Purpose: Measuring viability alone conflates apoptosis with necrosis. Because nitroquinones act as aggressive redox cyclers, quantifying the collapse of antioxidant defenses (GSH) and energy reserves (ATP) establishes the timeline of oxidative stress[3].

  • Exposure: Expose cells in 6-well plates to the IC₅₀ and IC₉₀ concentrations of the nitro-benzoquinone.

  • Time-Course Lysis: At 2, 4, 8, and 24 hours post-treatment, lyse the cells using a specialized lysis buffer (containing protease and phosphatase inhibitors).

  • ATP Quantification: Use a firefly luciferase-based ATP assay kit. Luminescence is directly proportional to ATP concentration. Causality Check: A rapid drop in ATP (<50% of control) prior to membrane rupture indicates mitochondrial uncoupling and a shift toward necrotic cell death[3].

  • GSH Quantification: React the lysate with Ellman’s reagent (DTNB). The reduction of DTNB by the thiol group of GSH produces 2-nitro-5-thiobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

  • Caspase-3 Validation: In parallel, run a fluorometric Caspase-3 assay (using DEVD-AFC substrate). If ATP/GSH are depleted but Caspase-3 remains inactive (as seen with Q3 + Vitamin C), the mechanism is definitively validated as necrotic cell lysis[3].

Conclusion

Nitro-substituted benzoquinones offer a highly tunable platform for targeted cancer therapy. Unlike standard quinones that rely on general oxidative stress, the nitro group acts as an electrochemical switch. It allows the molecule to exploit the hypoxic TME via bioreductive activation[2] and synergize with reducing agents like Vitamin C to bypass apoptotic resistance mechanisms, forcing rapid necrotic cell death[3]. For drug development professionals, integrating these compounds requires rigorous mechanistic validation—specifically tracking ATP/GSH depletion and hypoxia-selective activation—to fully harness their therapeutic window.

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Safety & Regulatory Compliance

Safety

3,5-Cyclohexadiene-1,2-dione, 4-nitro- proper disposal procedures

Proper Disposal and Handling Procedures for 3,5-Cyclohexadiene-1,2-dione, 4-nitro- (4-Nitro-o-benzoquinone) As drug development professionals and researchers handling highly reactive intermediates, managing the lifecycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper Disposal and Handling Procedures for 3,5-Cyclohexadiene-1,2-dione, 4-nitro- (4-Nitro-o-benzoquinone)

As drug development professionals and researchers handling highly reactive intermediates, managing the lifecycle of your chemicals is just as critical as the synthesis itself. 3,5-Cyclohexadiene-1,2-dione, 4-nitro- (CAS 91458-98-9)[1], more commonly known as 4-nitro-o-benzoquinone, is a potent electrophile and oxidizing agent. Often encountered as an intermediate in the microbial degradation of nitroaromatics or in specialized catecholamine research[2], this compound presents unique disposal challenges that cannot be solved by simply pouring it into a standard organic waste drum.

This guide provides a self-validating, step-by-step protocol for the safe deactivation and disposal of 4-nitro-o-benzoquinone, grounded in fundamental chemical causality.

The Mechanistic Imperative for Pre-Disposal Quenching

Why can’t we just dispose of 4-nitro-o-benzoquinone directly into a hazardous waste container?

The answer lies in its molecular structure. The quinone moiety, conjugated with a strongly electron-withdrawing nitro group, makes this molecule exceptionally reactive. Under aerobic conditions, catechols and quinones undergo autooxidation and enzymatic-catalyzed oxidation, generating highly reactive species that can impair proteins by forming sulfhydryl adducts and depleting cellular glutathione[3]. If discarded directly into a mixed chemical waste drum, 4-nitro-o-benzoquinone can undergo uncontrolled redox cycling, exothermic polymerization, or react violently with trace reducing agents or nucleophiles (like amines) present in the waste stream.

To mitigate this, we must chemically reduce the quinone to its more stable hydroquinone counterpart (4-nitro-1,2-hydroquinone) before it ever enters the institutional waste stream.

Chemical and Hazard Profile

Before initiating the disposal protocol, it is essential to understand the physical and hazard parameters of the compound.

PropertyValue
IUPAC Name 4-nitrocyclohexa-3,5-diene-1,2-dione
CAS Number 91458-98-9
Molecular Weight 153.09 g/mol
Reactivity Profile Strong electrophile, oxidizing agent
Primary Hazards Acute toxicity, severe aquatic toxicity, redox cycling

Selection of the Quenching Agent

Choosing the right reducing agent is a balance between reaction kinetics and safety. We recommend using aqueous sodium bisulfite ( NaHSO3​ ) due to its mild nature and ease of handling, though alternatives exist depending on your lab's inventory.

Quenching AgentMolar EquivalentsReaction KineticsSafety Considerations
Sodium Bisulfite ( NaHSO3​ ) 3.0xModerate (1-2 hrs)Generates SO2​ gas if over-acidified; perform strictly in a fume hood.
Sodium Dithionite ( Na2​S2​O4​ ) 2.0xFast (<30 mins)Strong sulfur odor; dry powder is a fire risk if exposed to moisture.
Ascorbic Acid (Vitamin C) 3.0xSlow (3-4 hrs)Green chemistry alternative; safe handling, but requires longer stirring.

Validated Quenching & Disposal Protocol

The following methodology is designed to be a self-validating system: visual cues and pH checks ensure the hazardous material is fully neutralized before final containerization.

G N1 4-Nitro-o-benzoquinone (Highly Reactive Waste) N2 Chemical Quenching (NaHSO3 / 1-2 hrs) N1->N2 Add Reducing Agent N3 4-Nitro-1,2-hydroquinone (Stable Intermediate) N2->N3 2e- Reduction N4 pH Neutralization (Adjust to pH 6-8) N3->N4 Base/Acid Addition N5 Waste Segregation (Aqueous Organic Waste) N4->N5 Containerization N6 Final Disposal (EPA-Approved Incineration) N5->N6 EH&S Transfer

Workflow for the safe chemical quenching and disposal of 4-nitro-o-benzoquinone.

Step 1: Preparation and Solubilization
  • Causality: Solid quinones react slowly and unpredictably with aqueous quenchers. Solubilization ensures homogeneous reaction kinetics.

  • Action: Working inside a certified chemical fume hood, dissolve the 4-nitro-o-benzoquinone waste in a minimum volume of a water-miscible solvent, such as ethanol or tetrahydrofuran (THF).

Step 2: Chemical Reduction
  • Causality: A 3-fold molar excess of bisulfite drives the equilibrium entirely toward the stable hydroquinone, preventing reversible oxidation back to the quinone.

  • Action: Prepare a 10% w/v aqueous solution of sodium bisulfite ( NaHSO3​ ). Slowly add this solution dropwise to the dissolved quinone while stirring vigorously at room temperature.

  • Self-Validation: Observe the color change. 4-nitro-o-benzoquinone solutions are typically intensely colored (deep yellow/orange/red). As the reduction to 4-nitro-1,2-hydroquinone progresses, the solution will noticeably pale or shift in hue. Continue stirring for 1 to 2 hours until the color stabilizes.

Step 3: pH Neutralization
  • Causality: Bisulfite solutions are acidic. If transferred to a waste drum containing acids, toxic sulfur dioxide ( SO2​ ) gas can rapidly evolve. Conversely, highly basic conditions can trigger the auto-oxidation of the newly formed hydroquinone back into a quinone.

  • Action: Test the pH of the quenched solution using indicator paper. Carefully add 1M Sodium Hydroxide ( NaOH ) or 1M Hydrochloric Acid ( HCl ) dropwise until the solution reaches a stable pH of 6.0 to 8.0.

Step 4: Segregation and Institutional Transfer
  • Causality: Benzoquinones and their derivatives are strictly prohibited from sewer disposal due to their severe aquatic toxicity and regulatory restrictions[4]. They must be managed as hazardous waste.

  • Action: Transfer the neutralized, quenched mixture into a dedicated, chemically compatible waste container (e.g., high-density polyethylene). Label the container clearly as: "Aqueous Organic Waste - Contains Reduced Nitroaromatics (4-Nitro-1,2-hydroquinone), pH 7".

  • Submit a pickup request to your institution's Environmental Health and Safety (EH&S) department for high-temperature incineration.

References

  • PubChem. "3,5-Cyclohexadiene-1,2-dione, 4-nitro-". National Institutes of Health.
  • Valli, K., et al. "Rapid Colorimetric Assay and Yeast Surface Display for Screening of Highly Functional Fungal Lignin Peroxidase". ResearchGate.
  • Bonifácio, M. J., et al. "Development of Blood–Brain Barrier Permeable Nitrocatechol-Based Catechol O-Methyltransferase Inhibitors with Reduced Potential for Hepatotoxicity". ACS Publications.
  • Office of the Chief Risk Officer. "Guideline for the Authorized Disposal of Materials in Laboratory Sinks, Drains and Sewers". University of Ottawa.

Sources

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